2-Amino-5-bromo-4-chlorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNMLBIHIWVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599080 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50419-88-0 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Anthranilic Acids
2-Amino-5-bromo-4-chlorobenzoic acid, a halogenated derivative of anthranilic acid, represents a highly functionalized and strategic building block in the lexicon of medicinal chemistry. Its carefully orchestrated arrangement of an amino group, a carboxylic acid, and two distinct halogens on the aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The interplay of these functional groups governs the molecule's reactivity and allows for selective chemical transformations, making it a valuable precursor in the development of novel therapeutic agents. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the synthesis of quinazolinone-based pharmaceuticals.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research and development setting.
| Property | Value | Source |
| CAS Number | 50419-88-0 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Safety Information:
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis and Spectroscopic Characterization
General Synthetic Workflow (Hypothetical):
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-chlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's chemical identity, solubility, acid-base characteristics, and spectroscopic profile. Each section integrates theoretical principles with field-proven experimental protocols, offering both foundational data and the practical methodologies required to validate these properties. The guide emphasizes the causality behind experimental choices, ensuring a deep, applicable understanding of the compound's behavior. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.
Introduction
This compound is a halogenated anthranilic acid derivative. Its multifunctional structure, featuring amino, carboxylic acid, bromo, and chloro substituents, makes it a highly versatile building block in organic synthesis.[1] The strategic placement of these groups provides multiple reactive sites, enabling its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring purity, and predicting its behavior in biological systems. This guide serves as a centralized resource for these critical data points and the methodologies used to determine them.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and fundamental physical properties of this compound are summarized below.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 50419-88-0
-
Molecular Formula: C₇H₅BrClNO₂[2]
-
Molecular Weight: 250.48 g/mol
The molecule's structure is a benzoic acid core with substituents at positions 2 (amino), 4 (chloro), and 5 (bromo). This arrangement dictates its reactivity and physical characteristics.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-5-bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized chemical building blocks in the successful execution of complex synthetic campaigns, particularly within the pharmaceutical and materials science sectors. 2-Amino-5-bromo-4-chlorobenzoic acid is a prime example of such a crucial intermediate. Its densely functionalized aromatic core offers a versatile platform for molecular elaboration, yet a comprehensive understanding of its synthesis, structural nuances, and reactivity is paramount for its effective utilization. This guide is born out of the necessity for a consolidated, in-depth technical resource that moves beyond rudimentary supplier specifications. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently incorporate this valuable molecule into their research and development endeavors. By elucidating the causality behind experimental methodologies and providing a robust spectroscopic and physicochemical characterization, this document aims to empower scientists to unlock the full synthetic potential of this compound.
Introduction to this compound: A Multifunctional Synthetic Building Block
This compound, registered under CAS number 50419-88-0, is a halogenated anthranilic acid derivative. Its molecular structure is distinguished by the presence of four different substituents on the benzene ring: an amino group (-NH₂), a carboxylic acid group (-COOH), a bromine atom (-Br), and a chlorine atom (-Cl). This unique arrangement of functional groups imparts a high degree of versatility, making it a valuable intermediate in organic synthesis.[1]
The strategic placement of these groups allows for a wide range of chemical transformations. The amino and carboxylic acid moieties serve as handles for the construction of amide and ester linkages, fundamental connections in many biologically active molecules. Furthermore, the presence of two distinct halogen atoms, bromine and chlorine, opens up avenues for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular complexity.[2][3] This multifunctionality makes this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is critical for its effective use in multi-step syntheses, enabling accurate reaction monitoring and quality control.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for selecting appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 50419-88-0 | [5] |
| Molecular Formula | C₇H₅BrClNO₂ | [5] |
| Molecular Weight | 250.48 g/mol | [5] |
| Appearance | Pale yellow to light beige solid | [5] |
| Melting Point | 219-222 °C | [5] |
| Solubility | Soluble in DMSO and methanol | [5] |
| Boiling Point (Predicted) | 385.7 ± 42.0 °C |
Spectroscopic Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the surrounding substituents. The amino (-NH₂) and carboxylic acid (-COOH) protons will likely appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amino (-NH₂) |
| 3300-2500 | O-H stretch (broad) | Carboxylic acid (-COOH) |
| 1710-1680 | C=O stretch | Carboxylic acid (-COOH) |
| 1620-1580 | N-H bend | Amino (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 850-550 | C-Cl stretch | Chloro (-Cl) |
| 690-515 | C-Br stretch | Bromo (-Br) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.
Expected Fragmentation Pattern: The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely involve initial loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH). The presence of the halogen atoms will influence the fragmentation pattern, and the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
Synthesis and Purification
Retrosynthetic Analysis and Plausible Synthetic Pathway
A logical retrosynthetic approach would involve the sequential halogenation of a suitable aminobenzoic acid derivative. The directing effects of the amino and carboxylic acid groups, as well as the existing halogen, would need to be carefully considered to achieve the desired substitution pattern.
Caption: A plausible retrosynthetic pathway for this compound.
General Experimental Protocol for Halogenation of Anthranilic Acids (Illustrative)
The following is a generalized protocol for the halogenation of an anthranilic acid derivative, which could be adapted for the synthesis of the title compound. This protocol is for illustrative purposes and would require optimization for the specific substrate and desired product.
Step 1: Bromination of 2-Aminobenzoic Acid to 2-Amino-5-bromobenzoic Acid
-
Reaction Setup: In a fume hood, dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. The product may precipitate from the solution.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromobenzoic acid.[6]
Step 2: Chlorination of 2-Amino-5-bromobenzoic Acid to this compound
-
Reaction Setup: Dissolve 2-amino-5-bromobenzoic acid in a suitable solvent that is inert to the chlorinating agent.
-
Chlorination: Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require heating or the use of a catalyst.
-
Reaction Monitoring: Monitor the formation of the desired product and the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is worked up to remove the solvent and any byproducts. This may involve extraction and washing steps.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often used for bromination as it is a polar solvent that can dissolve both the substrate and bromine, and it is relatively unreactive under the reaction conditions.
-
Temperature Control: Halogenation reactions of activated aromatic rings can be highly exothermic and may lead to multiple substitutions. Cooling the reaction mixture helps to control the reaction rate and improve selectivity.
-
Purification: Recrystallization is a common and effective method for purifying solid organic compounds, as it relies on differences in solubility between the desired product and impurities at different temperatures.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
-
Precautionary Statements: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block for the synthesis of a variety of complex organic molecules with potential applications in pharmaceuticals and materials science.
Pharmaceutical Applications
Halogenated anthranilic acids are known precursors for a range of biologically active compounds. The presence of the amino and carboxylic acid groups allows for the construction of heterocyclic scaffolds, such as quinazolinones, which are prevalent in many pharmaceutical agents. The bromine and chlorine atoms provide sites for further functionalization through cross-coupling reactions, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[2]
While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its structural motifs are present in many classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.
Materials Science Applications
The rigid aromatic core and the presence of reactive functional groups make this compound a candidate for the synthesis of novel organic materials. The amino and carboxylic acid groups can be used to form polymers with interesting electronic or optical properties. The halogen atoms can also be utilized in polymerization reactions or as sites for tuning the properties of the resulting materials.
Conclusion
This compound is a highly functionalized and versatile synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its unique combination of reactive sites allows for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. While detailed experimental data in the public domain is limited, the information provided herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists. Further investigation into the specific applications and reaction optimization of this compound will undoubtedly continue to expand its utility as a key building block in modern organic synthesis.
References
2-Amino-5-bromo-4-chlorobenzoic acid solubility data
An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-4-chlorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Imperative of Solubility in Pharmaceutical Development
Solubility is a critical physicochemical property that dictates the ultimate success of an active pharmaceutical ingredient (API). It is the phenomenon of a solute dissolving in a solvent to form a homogeneous system, and for a drug to be effective, it must first dissolve in biological fluids to be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in modern drug development, with estimates suggesting that over 40% of new chemical entities (NCEs) are practically insoluble in water.[1][3] This challenge can lead to low and variable bioavailability, hindering a compound's progression from discovery to a viable therapeutic.[4][5]
This guide provides a comprehensive technical overview of the solubility of this compound, a substituted benzoic acid derivative of interest in organic synthesis and potential pharmaceutical applications. We will explore its fundamental physicochemical properties, present available solubility data, and detail a robust experimental protocol for its precise determination. The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices, providing researchers, scientists, and drug development professionals with a self-validating framework for assessing this crucial parameter.
Physicochemical Profile of this compound
Understanding the inherent properties of an API is the first step in predicting and analyzing its solubility behavior. The structure of this compound, with its amino and carboxylic acid functional groups alongside halogen substituents, suggests a complex interplay of factors governing its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [6] |
| Molecular Weight | 250.48 g/mol | [7] |
| CAS Number | Not explicitly available for this specific isomer; isomers exist. | |
| Physical Appearance | Typically a solid, likely a tan or beige powder. | [7][8] |
| Melting Point | 219-222 °C (for the 2-amino-4-bromo-5-chloro isomer) | [8] |
| LogP (Predicted) | 3.71 (for the 2-amino-4-bromo-5-chloro isomer) | [9] |
Note: Data for the specific this compound isomer is limited in public databases. Some data presented here is for the closely related isomer, 2-Amino-4-bromo-5-chlorobenzoic acid, and should be used as an estimation. The high predicted LogP value suggests a lipophilic nature, which often correlates with low aqueous solubility.[9]
Qualitative Solubility Data
Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions indicate its solubility in certain organic solvents. This information is crucial for selecting solvents for chemical synthesis, purification, and analytical method development.
| Solvent | Solubility | Source |
| Methanol | Soluble | [7][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8][] |
The solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is expected for a molecule with both hydrogen bond donor (amino, carboxyl) and acceptor (carboxyl, halogen) sites.[8] However, for pharmaceutical applications, solubility in aqueous media across a physiological pH range is the most critical parameter.
Core Factors Influencing API Solubility
The solubility of an API is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors. A logical relationship exists between these factors, culminating in the final observed solubility.
Caption: Interplay of intrinsic and extrinsic factors governing API solubility.
For this compound, the key drivers are:
-
pH and pKa: As an amphoteric molecule with a basic amino group and an acidic carboxylic acid group, its net charge and therefore its solubility will be highly dependent on the pH of the aqueous medium.[4] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where either the acid or the amino group is fully ionized.
-
Lipophilicity (LogP): The presence of two halogen atoms (bromo and chloro) on the benzene ring increases the molecule's lipophilicity. This generally leads to lower solubility in aqueous media but can be favorable for permeation across biological membranes.
-
Crystal Form (Polymorphism): The solid-state form of the API significantly impacts solubility. Amorphous forms are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.[4] Different crystalline polymorphs of the same compound can also exhibit varying solubilities.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain reliable and regulatory-acceptable solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility and is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[11][12][13]
Causality Behind Experimental Design
The objective is to determine the saturation concentration of the API in a given solvent at equilibrium. The choice of conditions is critical for relevance to drug development:
-
Temperature (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body.[13][14]
-
pH Range (1.2, 4.5, 6.8): These pH values represent the conditions in the stomach (pH 1.2) and different regions of the small intestine, providing a solubility profile across the gastrointestinal tract.[11][12] It is also critical to test at the pH of the molecule's lowest solubility if it falls within this range.[13]
-
Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is a self-validating step; samples are taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Excess Solid: An excess of the API is added to the solvent to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.[11]
Caption: Experimental workflow for the Shake-Flask solubility determination.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (characterized, high purity)
-
Pharmacopoeial buffer solutions:
-
Validated analytical standards and solvents for the chosen analytical method (e.g., HPLC-grade acetonitrile, water, reference standard).
2. Equipment:
-
Thermostatically controlled orbital shaker or water bath capable of maintaining 37 ± 1 °C.
-
Glass vials with screw caps.
-
Calibrated pH meter.
-
Microcentrifuge or syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).
3. Procedure:
-
Preparation: Prepare the required buffer solutions and verify their pH at 37 °C.
-
Addition of API: Add an amount of this compound to a series of vials (in triplicate for each pH condition) sufficient to exceed its expected solubility and leave undissolved solid.[11]
-
Equilibration: Add a precise volume of the appropriate buffer to each vial. Place the sealed vials in the orbital shaker set to 37 ± 1 °C and begin agitation at a speed sufficient to keep the solid suspended.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand briefly for solids to settle. Withdraw an aliquot of the supernatant.
-
Phase Separation: Immediately separate the undissolved solid from the liquid phase. This is a critical step to prevent further dissolution after sampling. Use either centrifugation followed by sampling the supernatant or by passing the sample through a chemically compatible syringe filter.
-
Analysis: Dilute the clear filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method.
-
Equilibrium Confirmation: Compare the concentration results from the different time points. Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5-10%).[11]
-
Final pH Measurement: After the final sample is taken, measure the pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[13]
Conclusion
The solubility of this compound is a foundational parameter for its potential development as a pharmaceutical agent. While qualitative data suggests solubility in organic solvents like methanol and DMSO, its behavior in aqueous media across the physiological pH range must be experimentally determined.[7][8][] The inherent physicochemical properties—a lipophilic halogenated aromatic ring combined with ionizable amino and carboxylic acid groups—indicate that its aqueous solubility will be complex and highly pH-dependent.
By employing a robust, self-validating protocol such as the shake-flask method detailed here, researchers can generate the high-quality, reliable data necessary for formulation design, risk assessment, and regulatory submissions. This systematic approach, grounded in established scientific principles and guidelines, is indispensable for navigating the challenges posed by poorly soluble compounds and advancing them through the development pipeline.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. This compound | C7H5BrClNO2 | CID 19612050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-4-bromo-5-chlorobenzoic acid | CAS#:150812-32-1 | Chemsrc [chemsrc.com]
- 11. who.int [who.int]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Technical Guide to the Characterization of 2-Amino-5-bromo-4-chlorobenzoic Acid: A Focus on Melting Point Analysis
Introduction: The Critical Role of Physicochemical Characterization
2-Amino-5-bromo-4-chlorobenzoic acid is a halogenated aromatic compound that serves as a versatile building block in the chemical industry. Its structural motifs are of significant interest to researchers and drug development professionals, particularly for the synthesis of novel Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] In the rigorous landscape of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of such starting materials and intermediates are not merely procedural formalities; they are foundational to the safety, efficacy, and quality of the final product.
The melting point is one of the most fundamental and powerful thermal analysis techniques used to characterize solid crystalline materials.[2] It serves as a critical quality attribute (CQA) for several key reasons: it provides a quick and economical means to confirm the identity of a compound, and it offers a highly sensitive indication of its purity.[3][4] An impure compound will typically exhibit a melting range that is both depressed and broadened compared to the sharp, well-defined melting point of a pure substance.[3]
This guide provides an in-depth exploration of the principles and methodologies for determining the melting point of this compound. It is designed for researchers, quality control analysts, and development scientists, offering both theoretical grounding and practical, field-proven protocols. We will delve into standard pharmacopeial methods, advanced calorimetric techniques, and the critical interpretation of the data generated.
Physicochemical Properties and Isomeric Specificity
Precise chemical identification is paramount before any physical measurement. Halogenated benzoic acids can exist in numerous isomeric forms, and a small change in substituent position can lead to significant differences in physical properties, including the melting point.
The topic of this guide is This compound (CAS RN: 50419-88-0) . It is crucial to distinguish this from its isomers, such as the more commonly referenced 2-Amino-4-bromo-5-chlorobenzoic acid (CAS RN: 150812-32-1). While both are valuable chemical intermediates, their distinct structures dictate unique physicochemical profiles.
A review of publicly available scientific literature and chemical supplier data did not yield an experimentally determined melting point for this compound at the time of this writing. This data gap underscores the importance of the experimental techniques detailed in this guide. For any new batch or source of this material, an experimental determination of the melting point is an essential first step in its characterization.
For illustrative purposes, the properties of a related isomer are presented below. Note that these values should not be used as a substitute for the experimental analysis of the specific compound of interest.
Table 1: Physicochemical Data for this compound and a Related Isomer
| Property | This compound | 2-Amino-3-bromo-5-chlorobenzoic Acid |
| CAS Number | 50419-88-0[5] | 41198-02-1[] |
| Molecular Formula | C₇H₅BrClNO₂[5] | C₇H₅BrClNO₂[] |
| Molecular Weight | 250.48 g/mol [5] | 250.48 g/mol |
| Melting Point | Not Publicly Reported - Requires Experimental Determination | 234 - 235 °C[] |
The Scientific Principle of Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[2] For a pure substance, this transition occurs at a sharp, defined temperature. During this process, the energy added to the system is absorbed as the latent heat of fusion, and the temperature remains constant until all the solid has melted.[2]
However, in practice, most substances melt over a temperature range. This melting range is defined by two points: the temperature at which the first droplet of liquid appears (onset or collapse point) and the temperature at which the last solid particle disappears (clear point).[2][7]
The presence of impurities disrupts the crystal lattice of the solid, which lowers the energy required to break it apart. This results in two observable effects:
-
Melting Point Depression: The melting range of the impure substance is lower than that of the pure compound.[3]
-
Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[3]
This principle is so reliable that it forms the basis of using melting point determination as a primary indicator of purity in quality control laboratories.[3][8]
Standard Methodologies for Melting Point Determination
Two primary methods are employed in research and quality control settings for melting point determination. The choice of method depends on the required accuracy, the nature of the sample, and the available instrumentation.
Method 1: Capillary Melting Point (As per USP General Chapter <741>)
The capillary method is the most widely established technique, recognized by pharmacopeias worldwide, including the United States Pharmacopeia (USP).[7][9][10] It involves heating a small amount of finely powdered sample in a glass capillary tube at a controlled rate.[4]
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant.[7]
-
Finely pulverize the sample using a mortar and pestle to ensure uniform heat distribution.
-
-
Capillary Tube Loading:
-
Instrument Setup and Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
Set a rapid heating ramp to bring the temperature to approximately 10-15°C below the expected melting point.
-
Once this temperature is reached, adjust the heating rate to a slow, controlled ramp, typically 1°C per minute, as specified by pharmacopeial methods.[2][7] A consistent, slow heating rate is critical for accurate results.[11]
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
-
Record T₁ (Onset Point): The temperature at which the first signs of melting are observed, often seen as the sample column collapsing or the appearance of liquid.[7]
-
Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.[2]
-
The Melting Range is reported as T₁ – T₂.
-
Method 2: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that offers greater quantitative detail than the capillary method.[12] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[13][14]
A small, weighed amount of the sample is placed in a sealed pan (e.g., aluminum), and an empty sealed pan is used as a reference. Both pans are subjected to an identical, precisely controlled temperature program.[14] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain the same temperature as the reference pan. This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram.[15]
The melting event appears as an endothermic peak on the thermogram. From this peak, several key parameters can be determined:
-
Onset Temperature: Corresponds to the beginning of the melt.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔHfus): The area under the peak, which is the energy required to melt the sample. This is useful for studying crystal polymorphism.
DSC is particularly valuable in pharmaceutical development for characterizing polymorphism, studying drug-excipient compatibility, and assessing thermal stability.[14][15]
Data Interpretation and Best Practices for Quality Control
-
Purity Assessment: For a highly pure sample of this compound, a sharp melting range of less than 1°C is expected. A broader range (e.g., > 2°C) coupled with a depressed value relative to a known pure standard strongly indicates the presence of impurities.[4]
-
Identity Confirmation: The mixed-melting point technique is a reliable method for confirming chemical identity.[9] An intimate mixture of the sample with an authentic reference standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, a significant melting point depression and broadening will be observed.
-
Instrument Calibration: The accuracy of any melting point determination is contingent on a properly calibrated instrument. The apparatus should be regularly checked using certified USP Melting Point Reference Standards.[7][9] Calibration should be performed with at least three standards that bracket the expected melting range of the test sample.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. resolvemass.ca [resolvemass.ca]
- 5. achmem.com [achmem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. westlab.com [westlab.com]
- 9. uspbpep.com [uspbpep.com]
- 10. scribd.com [scribd.com]
- 11. â©741⪠Melting Range or Temperature [doi.usp.org]
- 12. worldoftest.com [worldoftest.com]
- 13. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers | Nextagen Analytics [nextagen.in]
- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 15. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
A Technical Guide to 2-Amino-5-bromo-4-chlorobenzoic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0), a versatile halogenated anthranilic acid derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's procurement, key chemical properties, and its strategic application in the synthesis of biologically active molecules. We will delve into practical experimental protocols and the underlying scientific principles that govern its reactivity, offering a comprehensive resource for leveraging this valuable building block in complex synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Anthranilic Acids
This compound belongs to the class of anthranilic acids, which are foundational scaffolds in medicinal chemistry.[1][2] The strategic placement of three distinct functional groups—an amino group, a carboxylic acid, and two different halogens (bromine and chlorine)—on the benzene ring endows this molecule with exceptional versatility as a synthetic intermediate.[3][4] This trifecta of reactive sites allows for a highly controlled and sequential introduction of molecular complexity, a critical aspect in the construction of novel therapeutics and functional materials.
The differential reactivity of the C-Br versus the C-Cl bond, particularly in palladium-catalyzed cross-coupling reactions, provides a handle for selective functionalization. The amino and carboxylic acid groups serve as classical points for amide and ester formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] These inherent properties make this compound a valuable starting material in the synthesis of compounds targeting a range of biological pathways, including those involved in bacterial communication and inflammation.[5][6]
Commercial Availability and Supplier Specifications
Ensuring the quality and purity of starting materials is a cornerstone of reproducible and reliable research. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the purity but also the availability of supporting documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table provides a comparative overview of several commercial sources.
| Supplier | Product Number (Example) | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | AMBH2D6F5A08 (Ambeed) | ≥97% | 250 mg, 1 g, 5 g, 25 g, 100 g | 50419-88-0 |
| Apollo Scientific | PC50060 | Standard | Inquire | 50419-88-0[7] |
| Acmec Biochemical | acm50419880 | Inquire | Inquire | 50419-88-0[8] |
| CP Lab Safety | C007B-506971 | 98% (as HCl salt) | 10 g | 1820705-17-6 (HCl salt)[9] |
Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Applications & Experimental Protocols
The utility of this compound is best demonstrated through its application in key synthetic transformations. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, allows for selective functionalization. The amino and carboxylic acid groups provide orthogonal reactivity for amide bond formation.
Amide Bond Formation: A Gateway to Bioactive Amides
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry.[10] this compound can be readily coupled with a variety of amines to generate a diverse library of amides.
Protocol: Synthesis of N-benzyl-2-amino-5-bromo-4-chlorobenzamide
This protocol outlines a standard procedure for the amide coupling of this compound with benzylamine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Add HATU (1.2 eq) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-amino-5-bromo-4-chlorobenzamide.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[11][12] The higher reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for selective coupling at the 5-position.
Protocol: Synthesis of 2-amino-4-chloro-5-phenylbenzoic acid
This protocol provides a general method for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.[13]
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-4-chloro-5-phenylbenzoic acid.
Biological Context: Inhibition of Bacterial Quorum Sensing
A compelling application of anthranilic acid derivatives is in the development of inhibitors for bacterial communication systems, a strategy to combat bacterial virulence without exerting selective pressure for resistance. Methyl 2-amino-5-bromobenzoate, a simple derivative of the title compound, is a precursor to a class of compounds that inhibit PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) pathway.[5]
PqsD is essential for the synthesis of the Pseudomonas quinolone signal (PQS), a molecule that regulates the expression of virulence factors and biofilm formation. Inhibitors derived from the 2-amino-5-bromobenzoic acid scaffold act as allosteric inhibitors of PqsD. They bind to the acyl-coenzyme A (ACoA) channel, preventing the natural substrate from accessing the active site, thereby blocking PQS production and attenuating bacterial virulence.[5]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential for researchers in drug discovery and materials science. Its distinct reactive sites allow for controlled, selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated utility of its derivatives as inhibitors of bacterial quorum sensing highlights just one of the many potential applications for this compound. By understanding its commercial availability, mastering its reactivity through established protocols, and appreciating its potential biological applications, researchers can effectively integrate this powerful intermediate into their synthetic strategies to drive innovation.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 50419-88-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50419-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 50419-88-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
2-Amino-5-bromo-4-chlorobenzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Amino-5-bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 50419-88-0). Given the nature of this compound as a specialized chemical intermediate, this document synthesizes the most current safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step.
Hazard Identification and GHS Classification
This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3][4]
Hazard Statements:
Core Safety Principles and Engineering Controls
The primary principle in handling this compound is the minimization of exposure. This is best achieved through a combination of engineering controls and diligent personal protective equipment (PPE) usage.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, as well as any handling of its solutions, must be conducted in a properly functioning chemical fume hood.[6] The fume hood serves to contain and exhaust any airborne particulates or vapors, preventing inhalation. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height during operations. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] | To prevent eye contact which can cause serious irritation.[2][3][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.[3][8][9] | To avoid direct skin contact which can lead to irritation.[2][3][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the solid outside of a fume hood or when engineering controls are insufficient.[7][8][9] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2][3][8] |
PPE Selection and Usage Workflow
Caption: PPE Selection Workflow for this compound.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.
Safe Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid generating dust. For transfers, use a funnel where appropriate.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[7]
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3][10]
-
Keep in a dark place, under an inert atmosphere, at room temperature is recommended for long-term stability.[5]
-
Avoid heat, flames, and sparks.[6]
-
Incompatible materials to avoid are oxidizing agents.[6]
Emergency Procedures: First Aid and Spill Management
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][9] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : Wear appropriate PPE, including respiratory protection. Mix the spilled material with sand or another inert absorbent material.[6]
-
Collection : Carefully sweep up the absorbed material and place it into a suitable, tightly closed container for disposal.[2][6]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal : Dispose of the waste in a designated hazardous waste container, following all local, state, and national regulations.[2][6]
Emergency Response Flowchart
Caption: Emergency Response Workflow for Spills and Exposures.
Fire-Fighting Measures
In the event of a fire involving this material, use dry powder, carbon dioxide, or alcohol-resistant foam extinguishers.[3][6][11] Do not use a water jet.[12] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][9] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[6][7]
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. The hazard classifications are based on data from structurally similar compounds and predictive models. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3][6]
Ecological Information
Data on the environmental impact of this specific compound is limited. However, it is prudent to prevent its release into the environment.[2][6] Do not allow the material to enter drains or water courses.[6] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[13]
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste should be collected in appropriately labeled, sealed containers and disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][6]
References
- 1. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. achmem.com [achmem.com]
- 6. 2-Amino-4-bromo-5-chlorobenzoic acid | CAS#:150812-32-1 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. combi-blocks.com [combi-blocks.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. toxno.com.au [toxno.com.au]
The Latent Therapeutic Potential of 2-Amino-5-bromo-4-chlorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The scaffold of 2-amino-5-bromo-4-chlorobenzoic acid, a halogenated anthranilic acid derivative, represents a promising yet underexplored frontier in medicinal chemistry. While direct biological data on its derivatives are nascent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds reveals a strong potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This technical guide synthesizes the existing body of knowledge on related halogenated aminobenzoic acids to provide a predictive framework for researchers, scientists, and drug development professionals. By elucidating the mechanistic rationale and structure-activity relationships of similar chemical entities, this document aims to catalyze and guide future research into the therapeutic applications of this intriguing class of molecules.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a highly functionalized aromatic carboxylic acid. Its structure is characterized by an amino group and a carboxylic acid in an ortho relationship, with the addition of two distinct halogen substituents, bromine and chlorine, on the benzene ring. This unique arrangement of functional groups offers a versatile platform for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries with the potential for a wide range of biological activities.
The presence of the amino and carboxylic acid moieties provides convenient handles for the formation of amide, ester, and other covalent linkages, allowing for the exploration of a broad chemical space. Furthermore, the electronic properties of the aromatic ring are significantly influenced by the electron-donating amino group and the electron-withdrawing halogen atoms. This electronic landscape can be fine-tuned through derivatization to optimize interactions with biological targets. The bromine and chlorine atoms also offer sites for further functionalization through various cross-coupling reactions, enhancing the molecular diversity that can be achieved from this core scaffold.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive research conducted on structurally related anthranilic acid and aminobenzoic acid derivatives, it is plausible to predict that derivatives of this compound will exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The following sections will delve into the mechanistic basis for these predicted activities, supported by data from analogous compounds.
Anticancer Potential: Targeting Proliferation and Survival Pathways
Derivatives of aminobenzoic acid have demonstrated notable anticancer activity through various mechanisms. The introduction of halogen atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
One of the key mechanisms by which related compounds exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell growth and proliferation. For instance, certain 2-aminobenzophenone derivatives have been shown to act as antimitotic agents by disrupting microtubule dynamics.[1] They are believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Furthermore, derivatives of halogenated aminobenzoic acids have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For example, some quinazoline derivatives synthesized from halogenated anthranilic acids have shown potential as inhibitors of enzymes like HIV reverse transcriptase.[2]
Hypothesized Anticancer Mechanism of Action
Caption: Hypothesized anticancer mechanisms of action.
Antimicrobial Activity: Disrupting Microbial Cell Integrity and Metabolism
Halogenated organic compounds are well-known for their antimicrobial properties. Derivatives of 2-chlorobenzoic acid have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria.[2] The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt the bacterial cell membrane and interfere with essential metabolic processes.
The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular components. Additionally, once inside the cell, the carboxylic acid moiety can dissociate, leading to acidification of the cytoplasm and inhibition of key enzymatic processes.
Schiff bases derived from aminobenzoic acids have also been identified as potent antimicrobial agents.[2] The imine linkage in these derivatives can be crucial for their biological activity.
Table 1: Antimicrobial Activity of Structurally Related Aminobenzoic Acid Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC/pMIC) | Reference |
| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | pMIC = 2.27 µM/ml (for compound 6) | [2] |
| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate activity | [2] |
| Schiff's Bases of 2-Chlorobenzoic Acid | Gram-negative bacteria | More potent than ester derivatives | [2] |
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Anthranilic acid and its derivatives are known to possess anti-inflammatory properties.[3] In fact, several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the N-phenylanthranilic acid scaffold (e.g., mefenamic acid). These compounds typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
It is highly probable that derivatives of this compound will also exhibit anti-inflammatory activity. The specific substitution pattern on the aromatic ring can influence the selectivity and potency of COX inhibition. Some anthranilic acid hybrids have been shown to prevent albumin denaturation, an in vitro model of anti-inflammatory activity.[3]
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: A typical workflow for in vitro anti-inflammatory screening.
Methodologies for Synthesis and Biological Evaluation
General Synthesis of this compound Amide Derivatives
A common and versatile method for synthesizing amide derivatives involves the activation of the carboxylic acid of this compound, followed by reaction with a primary or secondary amine.
Step-by-step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) and a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Step-by-step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies on this compound derivatives are not yet available, some general trends can be inferred from related compound classes:
-
Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen is likely to be a critical determinant of biological activity. Aromatic and heterocyclic substituents can engage in π-π stacking and hydrogen bonding interactions with target proteins. The steric and electronic properties of these substituents will need to be systematically varied to optimize activity.
-
Halogen Substitution: The presence and position of halogen atoms significantly influence the physicochemical properties of the molecule, such as lipophilicity and electronic character. The bromine and chlorine atoms in the core structure may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.
-
Modification of the Amino Group: Derivatization of the 2-amino group, for example, through acylation or the formation of Schiff bases, can lead to compounds with altered biological profiles.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of anticancer, antimicrobial, and anti-inflammatory assays. Promising lead compounds should then be subjected to mechanistic studies to elucidate their mode of action.
Conclusion
The this compound scaffold holds considerable promise as a platform for the discovery of novel therapeutic agents. While direct experimental evidence for the biological activity of its derivatives is currently limited, a strong case can be made for their potential as anticancer, antimicrobial, and anti-inflammatory agents based on the well-established activities of structurally related compounds. This technical guide provides a roadmap for researchers to explore the therapeutic potential of this intriguing class of molecules, from rational design and synthesis to biological evaluation and mechanistic studies. The insights and methodologies presented herein are intended to accelerate the translation of this chemical scaffold into tangible therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-Amino-5-bromo-4-chlorobenzoic acid
Abstract
This technical guide provides a comprehensive spectroscopic framework for the characterization of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No: 50419-88-0), a substituted aromatic compound with potential applications as a synthetic building block in pharmaceutical and materials science research. In the absence of publicly available, experimentally verified spectra, this document leverages foundational spectroscopic principles and predictive models based on analogous structures to establish an expected analytical profile. It is designed for researchers, analytical chemists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is explained, and self-validating protocols for data acquisition are provided to ensure scientific rigor and reproducibility.
Introduction and Molecular Structure Overview
This compound is a polysubstituted benzene derivative featuring an amino group, a carboxylic acid, and two distinct halogen atoms. The precise arrangement of these functional groups on the aromatic ring dictates its chemical reactivity, physical properties, and, critically, its spectroscopic signature. Accurate structural confirmation and purity assessment are paramount for its use in any synthetic pathway. Spectroscopic analysis provides an unambiguous fingerprint of the molecule's identity.
The core structure consists of a benzene ring with the following substituents:
-
C1: Carboxylic Acid (-COOH)
-
C2: Amino (-NH₂)
-
C4: Chlorine (-Cl)
-
C5: Bromine (-Br)
This substitution pattern leaves two aromatic protons at the C3 and C6 positions. The electronic environment of each nucleus is unique, influenced by the electron-donating amino group and the electron-withdrawing effects of the halogens and the carboxylic acid. These distinct electronic environments are the basis for the detailed analysis that follows.
Integrated Spectroscopic Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation provides a holistic and robust confirmation of the molecule's identity.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in an external magnetic field and can be induced to transition between energy states by absorbing radiofrequency radiation.[1][3][4] The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed structural information.[4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal signals for the two aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~7.90 | Singlet (s) | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorine, resulting in a significant downfield shift. |
| ~7.10 | Singlet (s) | H-3 | This proton is ortho to the electron-donating amino group and meta to two halogens, resulting in a more upfield position compared to H-6. |
| ~5.5-6.5 | Broad Singlet (br s) | -NH₂ | The protons of the amino group are exchangeable and typically appear as a broad signal. Its chemical shift can vary with concentration and temperature. |
| ~12.0-13.5 | Broad Singlet (br s) | -COOH | The acidic proton of the carboxylic acid is highly deshielded and exchangeable, appearing as a very broad signal far downfield. |
Causality: The lack of adjacent protons for H-3 and H-6 means no spin-spin coupling is expected, leading to the prediction of two singlets for the aromatic region.[2] The solvent choice, DMSO-d₆, is crucial for observing the labile -NH₂ and -COOH protons, which might otherwise exchange too rapidly with solvents like D₂O.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the seven unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~168 | C-1 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~148 | C-2 | This carbon is directly attached to the electron-donating amino group, shifting it downfield. |
| ~135 | C-6 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid. |
| ~128 | C-4 | Carbon bearing the chlorine atom. Its shift is influenced by the halogen's electronegativity. |
| ~120 | C-3 | Aromatic CH carbon, shielded by the ortho amino group. |
| ~115 | C-5 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine can influence the shift. |
| ~110 | C-1 (ipso) | The carbon to which the carboxylic acid is attached. |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation. Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) equipped with a broadband probe.[3]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Key parameters: pulse angle of 30°, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and sufficient scans (e.g., 16) for good signal-to-noise.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
-
Key parameters: pulse angle of 30°, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline correction on the resulting spectra. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule.[5] It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its vibrational modes, producing a unique spectrum of absorption bands.[6]
Predicted FT-IR Spectral Data
The IR spectrum of this compound will be complex but dominated by characteristic absorptions from the O-H, N-H, and C=O bonds. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7]
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3400-3300 | Medium, Sharp (doublet) | -NH₂ | N-H Symmetric & Asymmetric Stretch |
| ~3300-2500 | Strong, Very Broad | -COOH | O-H Stretch (H-bonded) |
| ~1700-1680 | Strong, Sharp | -COOH | C=O Stretch |
| ~1620-1580 | Medium-Strong | Aromatic Ring | C=C Stretch |
| ~1320-1210 | Medium | -COOH | C-O Stretch |
| ~800-700 | Strong | C-Cl / C-Br | C-X Stretch |
Causality: The O-H stretch of the carboxylic acid is expected to be exceptionally broad due to extensive intermolecular hydrogen bonding.[8] The N-H stretch of the primary amine should appear as two distinct, sharp peaks (a doublet), which is a classic diagnostic feature.[7] The strong carbonyl (C=O) peak around 1700 cm⁻¹ is one of the most reliable bands in the spectrum.[6][9]
Protocol for FT-IR Data Acquisition (KBr Pellet Technique)
Objective: To identify the key functional groups present in the molecule. Methodology:
-
Sample Preparation: Gently grind 1-2 mg of dry this compound with ~150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply 8-10 tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. For halogenated compounds, the isotopic distribution is particularly informative.
Predicted Mass Spectrum Data
Molecular Ion (M⁺): The molecular formula is C₇H₅BrClNO₂. The expected monoisotopic mass is ~248.92 u. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks:
-
M⁺: The peak for the [C₇H₅⁷⁹Br³⁵ClNO₂]⁺ ion.
-
[M+2]⁺: A prominent peak of nearly equal intensity to M⁺, arising from [C₇H₅⁸¹Br³⁵ClNO₂]⁺ and [C₇H₅⁷⁹Br³⁷ClNO₂]⁺.
-
[M+4]⁺: A smaller peak from the [C₇H₅⁸¹Br³⁷ClNO₂]⁺ ion.
This isotopic pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom.
Key Fragmentation Pathways: Upon ionization (e.g., by electron impact), the molecular ion can undergo fragmentation.[10][11] Aromatic compounds often show a prominent molecular ion peak.[11][12]
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Decarboxylation is a very common pathway for aromatic carboxylic acids.
-
Loss of Br• (M-79/81) or Cl• (M-35/37): Cleavage of the carbon-halogen bond.
Caption: Predicted Key Mass Spectrometry Fragmentation Pathways.
Protocol for MS Data Acquisition (Electron Ionization)
Objective: To determine the molecular weight and primary fragmentation patterns. Methodology:
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a C₇H₅BrClNO₂ species.
Conclusion: An Integrated Analysis
The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and self-validating system for the structural confirmation of this compound.
-
MS will confirm the elemental composition and molecular weight via the unique M, M+2, and M+4 isotopic pattern.
-
FT-IR will confirm the presence of the key amino, carboxylic acid, and aromatic functional groups.
-
¹H and ¹³C NMR will elucidate the precise connectivity of the molecule, confirming the substitution pattern on the aromatic ring and the number of unique proton and carbon environments.
By following the detailed protocols and comparing the acquired data to the predicted spectral features outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring its suitability for subsequent research and development activities.
References
- 1. microbenotes.com [microbenotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. fiveable.me [fiveable.me]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 12. GCMS Section 6.9.5 [people.whitman.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-5-bromo-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives, utilizing 2-Amino-5-bromo-4-chlorobenzoic acid as a key starting material. Quinazolinones are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them a focal point in drug discovery and development.[1][2][3] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the quinazolinone scaffold has been shown to enhance or modulate biological activity, particularly in the development of anticancer agents.[4][5] This document outlines both classical and modern synthetic methodologies, including the traditional Niementowski reaction and a microwave-assisted approach, providing researchers with practical, step-by-step procedures. The causality behind experimental choices is explained, and protocols are designed as self-validating systems through rigorous analytical characterization.
Introduction: The Significance of Halogenated Quinazolinones in Medicinal Chemistry
Quinazolinones are fused bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[6][7][8] The quinazolinone core is a privileged scaffold in drug design, and its derivatives are integral to several clinically approved drugs.
The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its biological activity. In particular, the introduction of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The use of this compound as a starting material allows for the synthesis of quinazolinones with a specific halogenation pattern that may confer unique pharmacological properties. This guide provides detailed synthetic routes to access these valuable compounds.
Synthetic Strategies and Mechanisms
The synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a well-established transformation in organic chemistry.[6] The general approach involves the condensation of the anthranilic acid with a one-carbon source, which can be an amide, an orthoester, or formic acid, followed by cyclization.
The Niementowski Reaction: A Classic Approach
The Niementowski reaction is a cornerstone for the synthesis of 4(3H)-quinazolinones, first described in 1895.[6] This method typically involves heating an anthranilic acid with an excess of an amide, such as formamide, which serves as both a reactant and a solvent.[9][10]
Mechanism: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the final quinazolinone product. The high temperatures employed facilitate the dehydration step.
References
- 1. ujpronline.com [ujpronline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Semantic Scholar [semanticscholar.org]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 2-Amino-5-bromo-4-chlorobenzoic Acid and its Analogs in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth analysis of the application of halogenated anthranilic acids, specifically focusing on the role of compounds like 2-Amino-5-bromo-4-chlorobenzoic acid as pivotal intermediates in the synthesis of modern agrochemicals. The primary focus is on their integration into the manufacturing pathways of the anthranilic diamide class of insecticides, a group of compounds that has revolutionized pest control in modern agriculture. We will dissect the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Significance of Halogenated Anthranilic Acids
The landscape of crop protection is continually evolving, driven by the need for more selective, effective, and environmentally benign pesticides. Within this landscape, this compound and its structural analogs have emerged as critical building blocks.[1] These multifaceted compounds, characterized by an aromatic core bearing an amino group, a carboxylic acid, and specific halogen substituents, offer a versatile platform for constructing complex and biologically active molecules.[1][2]
Their principal application in the agrochemical sector is as precursors to the anthranilic diamide insecticides.[3][4] This class of insecticides, which includes blockbuster products like chlorantraniliprole, exhibits potent and selective activity against a range of lepidopteran pests.[3][5] The mechanism of action involves the targeted activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and ultimately, paralysis and death of the target pest. The specific substitution pattern on the anthranilic acid ring is crucial for locking the final molecule into the correct conformation for high-affinity binding to the receptor site.
While the user has specified this compound, it is important to note that the core synthetic strategies are applicable to a range of substituted anthranilic acids. For instance, the widely documented industrial synthesis of chlorantraniliprole utilizes the closely related analog, 2-amino-5-chloro-3-methylbenzoic acid.[6][7][8][9] The principles and protocols discussed herein are therefore representative of the broader class of halogenated anthranilic acid intermediates.
Physicochemical Properties of a Representative Intermediate
For effective use in synthesis, understanding the physical and chemical properties of the starting material is paramount.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-4-bromo-5-chlorobenzoic acid | [1][10][11] |
| CAS Number | 150812-32-1 | [1][10][12] |
| Molecular Formula | C₇H₅BrClNO₂ | [10][11][12] |
| Molecular Weight | 250.48 g/mol | [12] |
| Appearance | Tan Solid | [12] |
| Boiling Point | 385 °C | [12] |
| Solubility | Soluble in methanol | [12] |
Core Application: Synthesis of Anthranilic Diamide Insecticides
The industrial synthesis of diamide insecticides like chlorantraniliprole is a convergent process, meaning two complex intermediates are synthesized separately and then coupled in a final key step.[3] this compound (or its analogs) serves as the foundational scaffold for one of these key intermediates, which ultimately forms the "left-hand" side of the final product.
The overall strategy typically involves the formation of a benzoxazinone intermediate. This heterocyclic system is a stable, isolable compound that acts as an activated form of the anthranilic acid, primed for the final amidation step.
Caption: Convergent synthesis strategy for diamide insecticides.
Detailed Protocol: Formation of the Benzoxazinone Intermediate
This protocol details the critical coupling step to form the benzoxazinone intermediate, a cornerstone of many patented industrial syntheses for chlorantraniliprole.[6][9] This reaction involves the activation of a pyrazole carboxylic acid, which then reacts with the anthranilic acid to form an amide bond, followed by an intramolecular cyclization.
Expertise & Causality: The choice of methanesulfonyl chloride (MsCl) as a coupling agent is critical. It reacts with the pyrazole carboxylic acid to form a highly reactive mixed anhydride in situ. This intermediate is much more susceptible to nucleophilic attack by the amino group of the anthranilic acid than the carboxylic acid itself. A tertiary amine base (e.g., 3-methylpyridine or triethylamine) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6][9] The reaction is performed at low temperatures (0-5 °C) to control the reactivity of the mixed anhydride and minimize side reactions.
Caption: Workflow for Benzoxazinone Intermediate Synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the 2-amino-5-chloro-3-methylbenzoic acid (Intermediate B-2, 0.66 mol) and the 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (Intermediate K acid, 0.66 mol).[9]
-
Solvent and Base Addition: Add 1 L of acetonitrile to the flask and begin stirring to form a slurry.[9] To this slurry, add 3-methylpyridine (3.44 mol) and stir at room temperature for approximately 10 minutes to ensure complete dissolution and salt formation.[9]
-
Cooling: Transfer the entire reaction vessel to a low-temperature bath (e.g., an ice-salt bath) and cool the contents until the internal temperature reaches 0-2 °C.[6][9]
-
Activation and Coupling: Slowly add methanesulfonyl chloride (MsCl, 1.59 mol) dropwise via the dropping funnel to the cold reaction mixture.[9] CRITICAL STEP: The rate of addition must be carefully controlled to ensure the internal temperature of the reaction does not exceed 5 °C.[6][9] This prevents decomposition of the reactive intermediate and minimizes byproduct formation.
-
Reaction Completion: Once the MsCl addition is complete, remove the cooling bath and allow the reaction mixture to naturally warm to room temperature. Continue stirring until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
Isolation: The resulting benzoxazinone intermediate often precipitates from the acetonitrile solution. The product can be isolated by filtration. The filter cake can be washed with a small amount of cold acetonitrile to remove residual impurities. The isolated solid can often be used directly in the next step without extensive drying.[6]
Protocol: Final Conversion to Chlorantraniliprole
The benzoxazinone intermediate is a stable but reactive precursor. The final step in the synthesis of chlorantraniliprole is a nucleophilic ring-opening reaction with methylamine.
Expertise & Causality: The four-membered ring of the benzoxazinone contains a reactive ester-like linkage (an acylal). The primary amine (methylamine) acts as a nucleophile, attacking the carbonyl carbon and opening the ring to form the two amide bonds present in the final product. This reaction is typically clean and high-yielding.
Caption: Final amidation step to yield the diamide insecticide.
Step-by-Step Methodology:
-
Reaction Setup: The filtered benzoxazinone intermediate from the previous step is suspended in a suitable solvent, such as acetonitrile.
-
Amine Addition: An aqueous solution of methylamine is added to the suspension.[6]
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by HPLC until all the benzoxazinone has been consumed.
-
Isolation and Purification: The crude chlorantraniliprole is typically isolated by precipitation or extraction. Further purification, such as recrystallization or desalting, is performed to achieve the desired purity for formulation.[6]
Conclusion
This compound and its structurally related analogs are indispensable intermediates in the modern agrochemical industry.[1] Their unique arrangement of functional groups allows for efficient and high-yield syntheses of complex, high-value active ingredients like the anthranilic diamide insecticides. The protocols outlined in this guide, based on established industrial processes, demonstrate the logical and robust synthetic pathways that transform these relatively simple building blocks into potent crop protection agents. A thorough understanding of the reaction mechanisms and the rationale behind the chosen reagents and conditions is essential for successful, scalable, and safe synthesis in a research or production environment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 7. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 8. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]
- 9. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. echemi.com [echemi.com]
- 11. 2-Amino-4-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 15311388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. indiamart.com [indiamart.com]
Application Notes & Protocols: Strategic Functionalization of 2-Amino-5-bromo-4-chlorobenzoic Acid via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of a Dihalogenated Anthranilic Acid Derivative
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Amino-5-bromo-4-chlorobenzoic acid is a highly valuable, yet underutilized, building block. Its utility stems from the presence of three distinct functional handles: an amino group, a carboxylic acid, and, most importantly, two different halogen atoms (bromine and chlorine) on an electron-rich aniline ring.
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] For a substrate like this compound, these reactions offer a pathway for controlled, sequential diversification. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows chemists to selectively address one position while leaving the other intact for subsequent transformations. This guide provides an in-depth exploration of this principle, complete with detailed protocols for key cross-coupling reactions and the scientific rationale behind the experimental design.
The Principle of Chemoselective Coupling: Exploiting Differential Halogen Reactivity
The success of a sequential functionalization strategy hinges on the ability to selectively react one halogen over the other. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
The C-Br bond (approx. 280 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, a Pd(0) catalyst will preferentially insert into the C-Br bond under carefully controlled conditions. This provides a reliable method for site-selective functionalization. The less reactive C-Cl bond can then be targeted in a subsequent step, typically requiring a more active catalyst system (e.g., specialized ligands) and/or more forcing reaction conditions.[4][5][6]
Caption: Logical workflow for the sequential cross-coupling of dihalogenated substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance.[7][8] For this compound, this reaction enables the introduction of diverse aryl or heteroaryl moieties at the C5 position.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base is crucial for activating the organoboron species, facilitating the transfer of the organic group to the palladium center during transmetalation.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) [2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl]
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection
-
Catalyst System (Pd(OAc)₂/SPhos): The substrate is an electron-rich aniline, which can coordinate to and deactivate the palladium catalyst. Bulky, electron-rich biaryl phosphine ligands like SPhos are essential. They promote the reductive elimination step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[10] SPhos has demonstrated high efficacy in couplings of aryl chlorides and bromides under mild conditions.[10]
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in forming the reactive boronate species required for transmetalation without causing hydrolysis of the ester or other sensitive functional groups.[11]
-
Solvent (Dioxane/H₂O): This solvent mixture is excellent for dissolving both the organic substrate and the inorganic base, creating a homogeneous reaction environment that facilitates efficient catalysis.[7]
| Arylboronic Acid | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | 90 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | 90 | 6 | 90-98 |
| 4-Chlorophenylboronic acid | 100 | 12 | 75-85 |
| 3-Pyridylboronic acid | 100 | 12 | 70-80 |
| Note: Yields are estimates based on similar substrates reported in the literature and are highly dependent on precise reaction conditions and purification.[11][12] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[13][14][15] This reaction allows for the selective introduction of primary or secondary amines at the C5 position of the benzoic acid scaffold.
Mechanistic Overview
The catalytic cycle is analogous to other cross-coupling reactions.[15] It begins with the oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[14][16]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol details the coupling of a secondary amine at the C-Br position.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.3 equivalents)
-
Pd₂(dba)₃ [Tris(dibenzylideneacetone)dipalladium(0)] (1.5 mol%)
-
XPhos (4.5 mol%) [2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl]
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Glovebox or Schlenk line techniques are highly recommended.
Procedure:
-
Inside a glovebox, add this compound (1.0 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.045 eq) to a dry Schlenk tube.
-
Add anhydrous toluene to achieve a substrate concentration of ~0.2 M.
-
Add the amine (1.3 eq) via syringe.
-
Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~5-6.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Component Selection
-
Catalyst System (Pd₂(dba)₃/XPhos): XPhos is a highly effective, bulky electron-rich Buchwald ligand that excels in C-N bond formation, particularly with challenging substrates.[4][10] It facilitates both the oxidative addition and the crucial reductive elimination step. Pd₂(dba)₃ is a common and reliable source of Pd(0).
-
Base (NaOtBu): A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[3][15] Weaker bases are generally insufficient for this step.
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for Buchwald-Hartwig aminations as they are compatible with the strong base and effectively solubilize the catalyst complex and substrates.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are valuable in materials science and as synthetic intermediates.[17][18] The reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[19][20]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles.[20] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species, and subsequent reductive elimination. The copper cycle's role is to react with the terminal alkyne and base to form the crucial copper(I)-acetylide intermediate, which is the active species for transmetalation to the palladium center.[19]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Selective Sonogashira Coupling at the C-Br Position
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ [Bis(triphenylphosphine)palladium(II) chloride] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise with stirring.
-
Heat the reaction to 50-70 °C and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Component Selection
-
Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is a classic and robust catalyst system for Sonogashira couplings.[21] The phosphine ligands stabilize the palladium center, while the copper(I) salt is essential for activating the alkyne.
-
Base (Triethylamine): An amine base like TEA serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also acts as a solvent and scavenger for the HBr generated during the reaction.[19]
-
Solvent (THF/DMF): These polar aprotic solvents are effective at dissolving the reactants and catalyst components, promoting an efficient reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Ineffective base or ligand. | 1. Use a fresh catalyst source or a pre-catalyst. 2. Ensure solvents are properly degassed and dried; use Schlenk or glovebox techniques. 3. Screen alternative ligands (e.g., other Buchwald ligands) or stronger bases (e.g., Cs₂CO₃ for Suzuki). |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, alcohol) leading to replacement of -Br with -H. | Rigorously dry all reagents and solvents. Use a freshly opened bottle of base. |
| Homo-coupling of Coupling Partner | (Suzuki) Boronic acid decomposition. (Sonogashira) Dimerization of alkyne (Glaser coupling). | 1. Add the boronic acid slowly or use a different batch. 2. Ensure rigorous exclusion of oxygen. Consider a copper-free Sonogashira protocol if dimerization is persistent. |
| Reaction at C-Cl Position | Reaction conditions are too harsh (high temperature, long reaction time, overly active catalyst). | Reduce reaction temperature and time. Use a less active ligand if selectivity is an issue. Monitor the reaction closely to stop it after the C-Br has reacted. |
Conclusion and Future Directions
The strategic, selective functionalization of this compound using palladium-catalyzed cross-coupling reactions provides a powerful platform for the rapid synthesis of complex, highly substituted anthranilic acid derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can predictably modify the C-Br position while preserving the C-Cl bond for subsequent elaboration. The protocols and principles outlined in this guide serve as a robust starting point for researchers in medicinal chemistry and materials science to unlock the full synthetic potential of this versatile building block. Future work will focus on developing one-pot sequential coupling procedures and expanding the scope to include other cross-coupling reactions like the Heck and Stille couplings.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: A Validated Three-Step Synthesis of 2-Amino-5-bromo-4-chlorobenzoic Acid
Abstract & Introduction
2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 150812-32-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring amino, carboxylic acid, bromo, and chloro moieties, makes it a versatile scaffold and a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] The strategic placement of these functional groups allows for a wide array of subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions at the bromine site, amide bond formation, and further derivatization of the amino group.[2]
This document provides a detailed, three-step experimental protocol for the synthesis of this compound, commencing from the readily available starting material, 4-chloro-2-nitrotoluene. The synthetic strategy involves:
-
Oxidation of the methyl group to a carboxylic acid.
-
Regioselective electrophilic bromination of the aromatic ring.
-
Selective reduction of the nitro group to an amine.
This protocol is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.
Overall Synthetic Scheme
Diagram 1: Three-step synthesis workflow.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS Number | Purity | Supplier Notes |
| 4-Chloro-2-nitrotoluene | 89-59-8 | ≥98% | - |
| Potassium permanganate (KMnO₄) | 7722-64-7 | ACS Grade | Fine powder recommended |
| Pyridine | 110-86-1 | Anhydrous | - |
| Sodium bisulfite (NaHSO₃) | 7631-90-5 | ACS Grade | For quenching |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (conc.) | - |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | Recrystallize if yellow |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% (conc.) | - |
| Palladium on Carbon (Pd/C) | 7440-05-3 | 10 wt. % | Degussa type, 50% wet |
| Hydrogen (H₂) Gas | 1333-74-0 | High Purity | In a certified cylinder |
| Ethanol (EtOH) | 64-17-5 | Anhydrous | - |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction & TLC |
| Hexanes | 110-54-3 | ACS Grade | For extraction & TLC |
| Celite® (Diatomaceous earth) | 61790-53-2 | - | For filtration |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Reflux condenser and heating mantle
-
Mechanical stirrer
-
Dropping funnel
-
Ice-water bath
-
Parr hydrogenation apparatus or H-Cube system
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stir bars
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, FT-IR spectrometer
Safety Precautions
General: This procedure involves hazardous materials and reactions. It must be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Potassium Permanganate: Strong oxidizer. Handle with care and avoid contact with combustible materials.
-
Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate gloves and face protection. Work near an emergency eyewash station and safety shower.[4][5]
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation of dust and contact with skin.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. Operate in an area free of ignition sources.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle the wet catalyst and never allow it to dry completely in the air. Filtered catalyst should be kept wet with water and disposed of according to institutional guidelines.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-nitrobenzoic acid
-
Rationale: This step converts the methyl group of the starting material into a carboxylic acid using a strong oxidizing agent. Potassium permanganate is a classic and effective reagent for this transformation.[6] Pyridine is used as a co-solvent to improve the solubility of the organic starting material in the aqueous medium.
-
To a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloro-2-nitrotoluene (17.16 g, 100 mmol), water (300 mL), and pyridine (100 mL).
-
Heat the mixture to 85-90 °C with vigorous stirring to form a fine emulsion.
-
In a separate beaker, dissolve potassium permanganate (47.4 g, 300 mmol) in 250 mL of warm water.
-
Add the KMnO₄ solution portion-wise to the reaction flask over 2-3 hours, maintaining the internal temperature between 90-95 °C. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC analysis (20% Ethyl Acetate/Hexanes) shows the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) byproduct, washing the filter cake with 50 mL of hot water.
-
Combine the filtrates and reduce the volume by approximately half using a rotary evaporator to remove the pyridine.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white to pale yellow precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the cake with cold water (2 x 50 mL).
-
Dry the product, 4-chloro-2-nitrobenzoic acid, in a vacuum oven at 60 °C.[7]
-
Expected Yield: 85-92%.
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Synthesis of 5-Bromo-4-chloro-2-nitrobenzoic acid
-
Rationale: This is an electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of bromination. The carboxylic acid and nitro groups are strongly deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The combined effect directs the incoming electrophile (Br⁺) to the C-5 position, which is ortho to the chlorine and meta to the other two groups. Concentrated sulfuric acid serves as both the solvent and the catalyst.
-
Carefully add 4-chloro-2-nitrobenzoic acid (10.08 g, 50 mmol) to a 250 mL flask containing 100 mL of concentrated sulfuric acid, stirring until fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes with 1% acetic acid).
-
Once the reaction is complete, carefully pour the mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
-
Expected Yield: 80-88%.
-
Appearance: Light yellow solid.
-
Step 3: Synthesis of this compound
-
Rationale: This step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method that is chemoselective for the nitro group, leaving the aryl halides and the carboxylic acid intact under controlled conditions.[8][9]
-
Place 5-bromo-4-chloro-2-nitrobenzoic acid (8.41 g, 30 mmol) and 150 mL of anhydrous ethanol in a suitable pressure vessel (e.g., a Parr shaker bottle).
-
Carefully add 10% Pd/C (50% wet, ~420 mg, 0.5 mol% Pd) to the mixture.
-
Expert Insight: Using a wet catalyst minimizes the risk of ignition. The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) for maximum safety and efficiency.
-
-
Seal the vessel, evacuate the air, and purge with nitrogen gas (3 cycles).
-
Introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 bar).
-
Stir or shake the reaction mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be checked by TLC (the product is more polar and UV active).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 20 mL).
-
Caution: Do not allow the filtered catalyst to dry. Immediately quench the filter cake with water.
-
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the final product, this compound. It can be recrystallized from aqueous ethanol if needed.
-
Expected Yield: 90-97%.
-
Appearance: Off-white to tan solid.
-
Characterization Data
| Analysis | Expected Results for this compound |
| Appearance | Off-white to tan solid |
| Melting Point | ~210-215 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~5.5-6.5 (br s, 2H, -NH₂) |
| Mass Spec (ESI-) | m/z calculated for C₇H₅BrClNO₂: 248.92. Found: [M-H]⁻ at 247.9 |
| FT-IR (KBr, cm⁻¹) | ~3480, 3370 (N-H stretch), ~3200-2500 (O-H stretch), ~1680 (C=O stretch) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Oxidation | Insufficient KMnO₄; reaction time too short; low temperature. | Add more KMnO₄ solution portion-wise and continue heating. Ensure temperature is maintained at 90-95 °C. |
| Step 2: Di-bromination | Reaction temperature too high; excess NBS. | Strictly control the temperature at 0-5 °C during NBS addition. Use no more than 1.05 equivalents of NBS. |
| Step 3: Incomplete Reduction | Inactive catalyst; insufficient H₂ pressure; reaction time too short. | Use fresh, high-activity catalyst. Ensure the system is leak-free and maintain H₂ pressure. Increase reaction time. |
| Step 3: Dehalogenation | Catalyst too active; prolonged reaction time; high temperature/pressure. | Use a less active catalyst or add a catalyst poison (e.g., quinoline). Monitor carefully by TLC and stop the reaction immediately upon completion. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. 4-Bromophenyl 4-chloro-2-nitrobenzoate | 300697-82-9 | Benchchem [benchchem.com]
- 7. 4-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 80475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-4-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you navigate the challenges of this synthesis.
Synthetic Overview: A Mechanistic Approach
The synthesis of this compound is a critical process for obtaining a versatile building block used in the development of pharmaceuticals and other fine chemicals.[1][2] A common and effective synthetic route involves the regioselective bromination of 2-amino-4-chlorobenzoic acid. The success of this synthesis hinges on controlling the electrophilic aromatic substitution reaction to favor the desired product while minimizing side reactions.
The amino group (-NH₂) is a strong activating, ortho-, para- directing group, making the aromatic ring highly susceptible to electrophilic attack.[3] The chlorine atom at the 4-position is a deactivating group but also directs ortho- and para-. In this case, the directing effects of the amino group are dominant. The position para to the amino group (C5) is the most sterically accessible and electronically favorable site for bromination, leading to the desired product.
However, the high reactivity of the starting material can also lead to challenges, such as polybromination and oxidation, which can significantly impact the yield and purity of the final product. This guide will provide you with the knowledge to anticipate and address these challenges.
Visualizing the Synthesis and Troubleshooting Logic
To provide a clear understanding of the synthetic pathway and the decision-making process for troubleshooting, the following diagrams have been created.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to diagnosing and solving the issue:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: While bromination of activated rings is often rapid, the reaction may require gentle heating to proceed to completion. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to starting material can lead to either incomplete reaction or the formation of side products.
-
Troubleshooting:
-
Carefully control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide). A slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to polybromination.
-
-
-
Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or recrystallization steps.
-
Troubleshooting:
-
Ensure the pH is appropriately adjusted during aqueous workup to precipitate the product, which is an amino acid and thus amphoteric.
-
When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.
-
-
Q2: I am observing significant amounts of a di-brominated byproduct. How can I suppress its formation?
A2: The formation of di-brominated species is a common issue due to the high activation of the aromatic ring by the amino group.
-
Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second bromination, likely at the 3-position.
-
Mitigation Strategies:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent. It is often better to have a small amount of unreacted starting material, which can be removed during purification, than to have a mixture of mono- and di-brominated products that are difficult to separate.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C). This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, favoring monosubstitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes be a milder and more selective brominating agent than elemental bromine.[4][5]
-
Q3: The color of my final product is off-white or brownish, indicating impurities. What are these impurities and how can I remove them?
A3: A discolored product often suggests the presence of trace impurities, which could be residual starting material, polyhalogenated byproducts, or oxidation products.
-
Potential Impurities:
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.
-
Residual Halogen: Traces of bromine can impart a yellowish or brownish color.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities. The solution should then be filtered through celite before recrystallization.
-
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-4-chlorobenzoic acid | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent grade | Acros Organics |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Sodium Thiosulfate | Anhydrous, ≥98% | VWR Chemicals |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Ethanol | 200 proof, absolute | Decon Labs |
| Deionized Water | - | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate to neutralize bromine vapors), dissolve 2-amino-4-chlorobenzoic acid (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 10-15 °C in an ice-water bath. In the dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the starting material over a period of 30-60 minutes, maintaining the temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid as the mobile phase).
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. A precipitate should form. If any residual bromine color is present, add a small amount of sodium thiosulfate solution to quench it.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Frequently Asked Questions (FAQs)
Q: Can I use N-bromosuccinimide (NBS) instead of bromine for this reaction? A: Yes, NBS is a viable alternative to elemental bromine and is often considered a milder and more selective brominating agent.[4][5] The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. You may need to optimize the reaction conditions, such as temperature and reaction time, when using NBS.
Q: What is the role of glacial acetic acid in this reaction? A: Glacial acetic acid serves as a solvent that can dissolve the starting material and is relatively inert to the reactants. Its polar nature can also help to facilitate the ionization of bromine, promoting the electrophilic substitution reaction.
Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, this synthesis involves hazardous materials.
-
Bromine: is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Glacial Acetic Acid and Concentrated HCl: are corrosive. Handle with care and appropriate PPE.
-
Always have a quenching agent, such as sodium thiosulfate, readily available to neutralize any bromine spills.
Q: What are some alternative synthetic routes to this compound? A: While the bromination of 2-amino-4-chlorobenzoic acid is a common route, other strategies could be employed. For example, one could start with 4-chloro-2-nitrobenzoic acid, perform a bromination, and then reduce the nitro group to an amine.[6][7] Another possibility involves a Sandmeyer reaction, where a suitable di-amino precursor is converted to the chloro-bromo derivative.[8][9] The choice of route often depends on the availability and cost of the starting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Khan Academy [khanacademy.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Amino-5-bromo-4-chlorobenzoic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Amino-5-bromo-4-chlorobenzoic acid (CAS 50419-88-0). As a critical halogenated anthranilic acid derivative, its purity is paramount for the successful synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1][2] This document provides direct, experience-based answers to common and complex purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted precursors, such as less-halogenated aminobenzoic acids.
-
Isomeric Byproducts: Positional isomers formed during halogenation steps are common. For instance, if starting from a related chlorobenzoic acid, bromination can sometimes occur at an alternative position on the aromatic ring.[3][4]
-
Over-halogenated Products: Species such as dibrominated benzoic acids can form if the reaction is not carefully controlled.[5]
-
Residual Reagents and Solvents: Acids, bases, or solvents used during the synthesis and initial work-up.
-
Colored Impurities: Often high molecular weight byproducts or degradation products that impart a tan or yellow color to the crude solid.[6]
Q2: What is the single most effective, first-pass purification method for this compound?
A2: For a typical crude product containing a mix of acidic, basic, and neutral impurities, acid-base extraction is the most robust initial purification technique.[7][8][9] This compound possesses both a weakly basic amino group and an acidic carboxylic acid group, allowing it to be selectively moved between aqueous and organic phases. This method efficiently removes neutral impurities and other acidic or basic compounds with different pKa values.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. This molecule has polar functional groups (-COOH, -NH2) and a larger, less polar halogenated aromatic ring. The ideal solvent should dissolve the compound completely at an elevated temperature but have very low solubility at room temperature or below.
-
Good Starting Points: Polar protic solvents like methanol, ethanol, or isopropanol are often effective.[6][10][]
-
Mixed Solvent Systems: An ethanol/water or methanol/water system can be highly effective. The compound is dissolved in the minimum amount of hot alcohol (the "good" solvent), and water (the "poor" solvent) is added dropwise until turbidity appears. The solution is then reheated to clarify and cooled slowly.
-
Screening: Always perform a small-scale test tube screen with a few milligrams of crude material before committing the entire batch.[12]
Q4: When is column chromatography the necessary choice over recrystallization or extraction?
A4: You should proceed with column chromatography when simpler methods fail, specifically for:
-
Separating Isomers: If your crude product contains significant amounts of positional isomers, their solubility properties are often too similar for effective separation by recrystallization. Normal-phase column chromatography on silica gel can effectively separate these.[13]
-
Removing "Oily" Impurities: If the compound consistently "oils out" during recrystallization despite proper technique, it indicates the presence of impurities that are preventing crystal lattice formation. Chromatography can remove these problematic substances.[12]
-
Highest Purity Required: When the highest possible purity (>99%) is required for applications like reference standard preparation or final API synthesis, chromatography is often the final polishing step.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My product "oils out" as a sticky liquid during recrystallization instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of the cooling solution at a temperature above its melting point (or the melting point of the solute-impurity mixture).[12]
-
Causality: This is often caused by a high concentration of impurities, which significantly depresses the melting point of your compound. It can also happen if the solution is cooled too rapidly or if the solvent is not ideal.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the hot solvent to lower the saturation point.
-
Slow Down Cooling: Insulate the flask with glass wool or place it in a warm bath to ensure very slow cooling. This gives the molecules time to form an ordered crystal lattice.
-
Change Solvents: The current solvent may be too poor. Try a solvent in which your compound has slightly higher solubility, or switch to a mixed-solvent system.
-
Pre-Purify: If oiling persists, the impurity load is too high. Perform an acid-base extraction first to remove the bulk of impurities, then attempt recrystallization on the partially purified material.
-
Q2: The final product is still a tan or off-white powder, not the expected white solid. How do I remove colored impurities?
A2: The persistent color is due to highly conjugated impurities that absorb visible light and are often present in very small quantities.
-
Causality: These impurities have solubility characteristics similar to your target compound, making them difficult to remove by recrystallization alone.
-
Solutions:
-
Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight of your solute) of activated charcoal to the hot, dissolved solution before filtration. The charcoal's high surface area adsorbs the colored impurities.[12] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let it cool slightly first.
-
Hot Filtration: After a few minutes of swirling with charcoal, perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Second Recrystallization: A second recrystallization of the material after charcoal treatment may be necessary to achieve high purity.
-
Q3: My yield is extremely low after performing an acid-base extraction. Where did my product go?
A3: Low yield in acid-base extraction is almost always due to incomplete protonation/deprotonation or physical loss.
-
Causality & Solutions:
-
Incorrect pH: You must ensure the pH is correct at each stage. When extracting the carboxylic acid into the aqueous basic layer, the pH should be sufficiently basic (pH > 9). When precipitating the product by adding acid, the pH must be sufficiently acidic (pH < 4). Use pH paper or a meter to verify. Incomplete precipitation is a major cause of yield loss.[14][15]
-
Insufficient Extraction: Perform multiple extractions (e.g., 3x with smaller volumes of base) rather than one large extraction to ensure all the product transfers to the aqueous layer.
-
Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of the organic and aqueous layers). If this happens, try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion or allow the funnel to stand for an extended period.
-
Premature Crystallization: The sodium salt of your benzoic acid may be only sparingly soluble in the aqueous layer, causing it to precipitate at the interface. If this occurs, add more water to the separatory funnel to redissolve it.
-
Q4: My melting point is sharp, but it's lower than the literature value of 219-222°C.[6] What does this mean?
A4: A sharp but low melting point is a classic sign of a pure substance that is not the intended compound. Most likely, you have successfully isolated a major impurity, such as a positional isomer, which has a different melting point. For example, the related isomer 4-Amino-5-bromo-2-chlorobenzoic acid has a much lower melting point of 154-156 °C.[16] You will need to use an analytical technique like NMR spectroscopy or mass spectrometry to confirm the structure of your isolated product.
Part 3: Data & Visualization
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude material.
Caption: Decision tree for selecting a purification method.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent/System | Type | Suitability Notes |
| Methanol | Polar Protic | Good solubility when hot, lower when cold. A common and effective choice.[6][10] |
| Ethanol | Polar Protic | Similar to methanol, slightly less volatile. Often works well.[12] |
| Isopropanol | Polar Protic | Lower solubility than methanol/ethanol, may lead to higher recovery but requires more solvent volume. |
| Ethanol/Water | Mixed Protic | Highly tunable. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, reheat to clear, then cool. Excellent for optimizing yield.[12] |
| Ethyl Acetate | Polar Aprotic | May be suitable, but test on a small scale. Can be a good alternative if alcohols lead to oiling. |
| Toluene | Non-polar | Unlikely to be a good primary solvent due to the polar functional groups, but could potentially be used as the "poor" solvent in a mixed system. |
Part 4: Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral impurities.
Caption: Workflow for Acid-Base Extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in an Erlenmeyer flask (approx. 10-20 mL of solvent per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[8][14] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh portions of the NaHCO₃ solution, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 3, verify with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent (e.g., ethanol) has been identified.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while heating and stirring.[12]
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Stir for 2-5 minutes.
-
Hot Filtration: Place a funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask. Bring the solution back to a boil and quickly pour it through the filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals to constant weight.
References
- 1. This compound | 50419-88-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. indiamart.com [indiamart.com]
- 12. benchchem.com [benchchem.com]
- 13. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. Buy 4-Amino-5-bromo-2-chlorobenzoic acid [smolecule.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-bromo-4-chlorobenzoic Acid Derivatization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Amino-5-bromo-4-chlorobenzoic acid. As a highly functionalized building block, its successful derivatization is crucial for the synthesis of novel pharmaceuticals and other advanced materials.[1][2] This document provides a comprehensive resource of frequently asked questions and troubleshooting guides to navigate common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: The molecule possesses two primary functional groups amenable to derivatization: the nucleophilic amino group (-NH₂) and the electrophilic carboxylic acid group (-COOH).[1] Common derivatization strategies include:
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine. This is one of the most frequently employed reactions in medicinal chemistry.[3]
-
Esterification: Reaction of the carboxylic acid with an alcohol, typically under acidic conditions or using coupling agents.
-
N-Alkylation/N-Acylation: Modification of the amino group through reaction with alkyl halides or acylating agents.[4][5][6][7]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).[8][9]
Q2: I am experiencing poor solubility of the starting material. What solvents are recommended?
A2: this compound is a solid that is soluble in polar aprotic solvents.[10][11] For reactions such as amide coupling, dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) are suitable choices. It is also reported to be soluble in methanol.[10][] Gentle heating can be employed to aid dissolution, but care must be taken to avoid decomposition of thermally sensitive reagents.
Q3: Which functional group is more reactive, the amine or the carboxylic acid?
A3: The relative reactivity is highly dependent on the reaction conditions. In a typical amide coupling reaction, the carboxylic acid is first "activated" with a coupling reagent to make it more electrophilic before the amine is introduced. The electron-withdrawing effects of the bromo and chloro substituents on the aromatic ring decrease the nucleophilicity of the amino group compared to a simple aniline, which can make reactions at this site more challenging.[13]
Q4: What are the main challenges in purifying the derivatized products?
A4: The polarity of both the starting material and the resulting products can make purification challenging. Standard silica gel chromatography may require highly polar eluent systems, which can lead to streaking and poor separation.[14] For highly polar compounds, reversed-phase chromatography (C18) can be an effective alternative.[15][16] Ion-exchange chromatography is another potential method for purifying acidic or basic compounds.[17]
Part 2: Troubleshooting Guide - Amide Bond Formation
Amide coupling is a cornerstone of derivatization for this molecule. Below are common issues and actionable solutions.
Problem: Low or No Product Yield
This is a frequent issue in amide coupling reactions and can stem from several factors.[18]
-
Possible Cause 1: Incomplete Carboxylic Acid Activation
-
Explanation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that deactivates the amine nucleophile.[18][19] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester).[3] If this activation step is inefficient, the reaction will not proceed.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Coupling reagents like HATU, HBTU, and carbodiimides (EDC, DCC) are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions.[18]
-
Optimize Pre-activation Time: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes at room temperature before adding the amine. This ensures the formation of the active intermediate.[18]
-
Consider a More Powerful Activation Method: For sterically hindered or electronically deactivated substrates, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[19][20] This creates a much more reactive electrophile.
-
-
-
Possible Cause 2: Deactivated or Insufficiently Nucleophilic Amine
-
Explanation: The amine must be a competent nucleophile to attack the activated carboxylic acid. Protonation of the amine by any acidic species in the reaction mixture will render it non-nucleophilic.[18] Electron-poor anilines can also be poor nucleophiles.[13]
-
Troubleshooting Steps:
-
Ensure Adequate Base: Use 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The base neutralizes any acid formed during the reaction and ensures the amine remains in its free base form.
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for less reactive amines. Monitor the reaction closely for decomposition.
-
Use an Additive: For carbodiimide-based couplings (EDC, DCC), the addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can form a more reactive intermediate and improve yields.
-
-
-
Possible Cause 3: Steric Hindrance
-
Explanation: Bulky substituents near the carboxylic acid or the amine can physically block the reactive centers from approaching each other.[18]
-
Troubleshooting Steps:
-
Switch to a Less Hindered Coupling Reagent: Some coupling reagents are bulkier than others. Consider smaller reagents if steric hindrance is suspected.
-
Elevate the Reaction Temperature: As with poor nucleophilicity, increased temperature can help overcome the energy barrier imposed by steric hindrance.
-
Acyl Fluoride Formation: Acyl fluorides are less sterically demanding than other activated intermediates and can be effective for coupling hindered substrates.[21]
-
-
Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Activation: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table: Recommended Reaction Conditions & Reagents
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Solvent | Anhydrous DMF, NMP, THF | Ensures solubility of polar substrates and reagents. Must be anhydrous to prevent hydrolysis of activated intermediates.[18] |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | HATU and HBTU are highly efficient but more expensive. EDC is economical but often requires an additive like HOBt to improve efficiency and reduce side reactions.[22] |
| Base | DIPEA, TEA | Non-nucleophilic tertiary amines are crucial to prevent side reactions and maintain a basic environment for the nucleophilic amine. |
| Stoichiometry | Acid:Amine:Coupling:Base | A slight excess of the amine and coupling reagent ensures the complete conversion of the limiting carboxylic acid. A larger excess of base is used to neutralize all acidic species. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions, especially racemization if chiral amines are used.[18] Room temperature is often sufficient. |
References
- 1. This compound | 50419-88-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 10. indiamart.com [indiamart.com]
- 11. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. reddit.com [reddit.com]
- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 22. peptide.com [peptide.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Amino-5-bromo-4-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scalable production of this key chemical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring a robust and efficient synthesis is paramount.[1] This guide offers practical, field-proven insights to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most prevalent and scalable synthesis typically starts from 2-amino-4-chlorobenzoic acid. The key transformation is the selective bromination of the aromatic ring.
The critical steps in this process are:
-
Dissolution of the Starting Material: Ensuring complete dissolution of 2-amino-4-chlorobenzoic acid in a suitable solvent is crucial for a homogeneous reaction.
-
Controlled Addition of the Brominating Agent: The rate of addition of the brominating agent, often a solution of bromine in a solvent like acetic acid, directly impacts selectivity and impurity profiles.
-
Temperature Management: The bromination reaction is often exothermic. Precise temperature control is essential to prevent over-bromination and the formation of undesired side products.
-
Product Precipitation and Isolation: Careful control of pH and temperature during the work-up is necessary to maximize the precipitation of the desired product while minimizing the co-precipitation of impurities.
-
Purification: Recrystallization is a common final step to achieve the high purity required for downstream applications.
Q2: I am observing the formation of a di-brominated impurity. How can I minimize this?
The formation of di-brominated species, such as 2-amino-3,5-dibromo-4-chlorobenzoic acid, is a common challenge. This side reaction is primarily influenced by the reaction conditions.
Causality: The amino group is an activating group, making the aromatic ring susceptible to electrophilic substitution. Over-bromination can occur if the reaction conditions are too harsh or if there is a localized excess of the brominating agent.
Troubleshooting Strategies:
-
Stoichiometry of Bromine: Carefully control the molar equivalents of the brominating agent. Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-bromination.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the addition of bromine. Lower temperatures generally increase the selectivity of the reaction. Consider starting the reaction at a lower temperature (e.g., 10-15°C) and allowing it to slowly warm to room temperature.
-
Solvent Choice: The choice of solvent can influence the reactivity. Acetic acid is a common solvent for this type of bromination.
Q3: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?
Colored impurities often arise from residual bromine or the formation of oxidized byproducts.
Troubleshooting Strategies:
-
Quenching Excess Bromine: After the reaction is complete, any remaining bromine should be quenched. This can be achieved by adding a reducing agent such as a solution of sodium bisulfite or sodium thiosulfate until the characteristic bromine color disappears.
-
Recrystallization with Activated Carbon: During the recrystallization step, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and the product to crystallize.
-
Washing the Filter Cake: Ensure the isolated product is thoroughly washed with an appropriate solvent (e.g., cold water or a cold solvent mixture) to remove any soluble colored impurities adhering to the crystal surface.
Q4: I am experiencing slow filtration rates during product isolation. What can I do to improve this?
Slow filtration is a common issue when scaling up, often due to the formation of very fine particles or the presence of gummy impurities.
Troubleshooting Strategies:
-
Use of a Filter Aid: Employing a filter aid like Celite® can significantly improve filtration speed. A thin pad of the filter aid is placed over the filter paper before beginning the filtration.[2]
-
Hot Filtration: If the product is soluble in the reaction solvent at elevated temperatures, performing the filtration while the mixture is hot can help by keeping the product dissolved and reducing the viscosity of the solution.[2]
-
Control of Precipitation: The rate of cooling during crystallization can affect particle size. Slower cooling generally leads to larger crystals, which are easier to filter.
Experimental Workflow & Troubleshooting Guide
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Product Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure accurate stoichiometry of reagents. | [2] |
| Product loss during work-up. | Optimize the pH for precipitation. Wash the filter cake with a minimal amount of cold solvent. | [2] | |
| Purity Issues | Presence of unreacted starting material. | Monitor the reaction to completion using TLC or HPLC. | [2] |
| Formation of di-brominated impurity. | Control the rate of bromine addition and maintain a low reaction temperature. | ||
| Residual solvent. | Dry the product under vacuum at an appropriate temperature for a sufficient duration. | ||
| Isolation Difficulty | Slow filtration. | Use a filter aid such as Celite®. Perform hot filtration if the product is soluble at higher temperatures. | [2] |
| Poor precipitation. | Carefully adjust the pH to the optimal point for precipitation. Ensure the solution is sufficiently cooled. | [2] |
Detailed Step-by-Step Protocol (Laboratory Scale)
Safety First: This procedure involves the use of corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Bromine is highly toxic and can cause severe burns.[5][6] Handle with extreme care.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Amino-4-chlorobenzoic acid | 171.57 | 10.0 | 0.0583 |
| Glacial Acetic Acid | 60.05 | ~100 mL | - |
| Bromine | 159.81 | 9.78 (3.14 mL) | 0.0612 |
| Sodium Bisulfite | 104.06 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0583 mol) of 2-amino-4-chlorobenzoic acid in 80 mL of glacial acetic acid. Stir until all solids have dissolved.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 9.78 g (0.0612 mol) of bromine in 20 mL of glacial acetic acid.
-
Bromination: Cool the solution of 2-amino-4-chlorobenzoic acid to 10-15°C in an ice bath. Slowly add the bromine solution dropwise over a period of 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bisulfite dropwise until the orange/red color of excess bromine has disappeared.
-
Precipitation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining acetic acid and salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Reaction Mechanism Overview
Caption: A simplified representation of the electrophilic aromatic substitution mechanism.
References
Technical Support Center: Navigating the Challenges of Halogenating Aminobenzoic Acids
Prepared by the Senior Application Scientist Team
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals. The halogenation of aminobenzoic acids is a critical transformation for synthesizing versatile building blocks in medicinal chemistry and materials science.[1][2] However, the inherent reactivity of the aminobenzoic acid scaffold presents a unique set of challenges. The two functional groups—the activating amino group and the deactivating carboxylic acid group—exert competing electronic effects, often leading to issues with selectivity and yield.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate these complexities and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles for each challenge.
Issue 1: The Reaction is Uncontrollable, Resulting in Multiple Halogenated Products.
Symptom: Your final product analysis (TLC, LC-MS, NMR) shows a mixture of di- and tri-halogenated species instead of the desired mono-halogenated aminobenzoic acid.
Causality Analysis: This is the most common challenge and stems directly from the powerful activating nature of the amino (-NH₂) group. The nitrogen's lone pair donates significant electron density into the aromatic ring through resonance, making the ortho and para positions extremely electron-rich and highly susceptible to electrophilic attack.[3][4] This heightened reactivity means that even without a strong Lewis acid catalyst, the reaction can proceed uncontrollably, leading to over-halogenation.[4][5] For instance, the reaction of aniline with bromine water famously produces a 2,4,6-tribromoaniline precipitate almost instantaneously.[4]
Strategic Solution: Attenuate Reactivity via Amino Group Protection
The most robust strategy to prevent over-halogenation is to temporarily reduce the activating influence of the amino group by protecting it as an amide, most commonly an acetamide (-NHCOCH₃).[5][6]
-
Mechanism of Control: The acetyl group is electron-withdrawing. It pulls the nitrogen's lone-pair electron density towards its carbonyl group, reducing the extent to which these electrons can be donated into the aromatic ring.[5] This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, taming the ring's reactivity and allowing for a controlled, selective halogenation.[4]
Workflow for Controlled Mono-bromination of 4-Aminobenzoic Acid
Caption: Controlled halogenation via a protection-deprotection strategy.
Issue 2: Poor Regioselectivity—A Mixture of Ortho and Para Isomers is Formed.
Symptom: Even when mono-halogenation is achieved, you isolate a mixture of isomers (e.g., halogenation at the position ortho to the amino group and para to it), making purification difficult.
Causality Analysis: The regiochemical outcome of an electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring.[7]
-
-NH₂ (Amino) Group: A powerful ortho, para-director due to its ability to stabilize the carbocation intermediate (arenium ion) via resonance at these positions.[3]
-
-COOH (Carboxyl) Group: A meta-director because it withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is at the ortho or para positions.[7]
In aminobenzoic acids, the strongly activating ortho, para-directing effect of the amino group dominates the weaker, deactivating meta-directing effect of the carboxyl group.[8] However, this still allows for attack at two different positions (ortho and para relative to the amine), potentially leading to product mixtures.
Strategic Solution: Employ Steric Hindrance via Protection
The protection strategy described above offers a secondary benefit: improved regioselectivity.
-
Steric Control: The acetyl group (-COCH₃) is significantly bulkier than a hydrogen atom.[5] This steric bulk physically hinders the approach of the electrophile (e.g., Br⁺) to the ortho positions adjacent to the amide group. Consequently, the electrophilic attack is preferentially directed to the less sterically hindered para position.[6]
| Substituent | Electronic Effect | Directing Influence | Steric Hindrance | Outcome Control |
| -NH₂ | Strongly Activating | ortho, para | Low | Prone to o/p mixture |
| -NHCOCH₃ | Moderately Activating | ortho, para | High | Favors para product |
| -COOH | Deactivating | meta | Moderate | Minor influence |
Table 1: Comparison of substituent effects on reactivity and regioselectivity.
Issue 3: The Reaction Mixture Darkens and Forms a Tar-Like Substance.
Symptom: During the reaction, the solution turns dark brown or black, and workup yields a significant amount of insoluble, intractable tar instead of a clean product.
Causality Analysis: Aniline and its derivatives are notoriously susceptible to oxidation.[4][6] The electron-rich aromatic ring and the lone pair on the nitrogen can be easily oxidized by air, the halogenating agent itself (which can act as an oxidant), or acidic conditions that may generate trace oxidizing species.[6] This oxidation leads to the formation of complex, high-molecular-weight polymeric byproducts, which present as dark tars.[4]
Strategic Solutions: Minimize Oxidative Pathways
-
Use High-Purity Starting Materials: Aniline that has been stored for a long time can darken due to air oxidation.[4] Using freshly distilled or purified aminobenzoic acid can prevent the introduction of oxidative impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, minimizes contact with atmospheric oxygen, a key culprit in oxidation.[4]
-
Controlled Temperature: Exothermic halogenation reactions can lead to temperature spikes, accelerating side reactions. Maintaining a low and controlled temperature (e.g., using an ice bath) is crucial.[6]
-
Protect the Amino Group: Acetylation not only controls reactivity for halogenation but also makes the nitrogen atom less basic and less prone to oxidation, providing a cleaner reaction profile.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I use a standard Lewis acid catalyst like FeBr₃ or AlCl₃ for these halogenations?
A1: This is a classic incompatibility issue. The amino group on the aminobenzoic acid is a Lewis base. It will readily react with a Lewis acid catalyst (like FeBr₃) in an acid-base reaction.[5][9] This forms a complex where the nitrogen atom acquires a positive charge. This positively charged group then becomes a powerful electron-withdrawing group, which deactivates the entire aromatic ring towards further electrophilic attack, effectively shutting down the desired halogenation reaction.[9]
Caption: Lewis acid catalyst deactivation by the amino group.
Q2: How does the relative position of the -NH₂ and -COOH groups (ortho, meta, para) impact the halogenation?
A2: The starting isomer is critical as it determines the interplay of directing effects.
-
para-Aminobenzoic Acid: The -NH₂ group directs ortho to itself. Both ortho positions are also meta to the -COOH group. The directing effects are aligned, and halogenation occurs at position 3 (or 5).
-
meta-Aminobenzoic Acid: The -NH₂ group directs to its ortho (positions 2 and 6) and para (position 4) positions. The -COOH group directs to its meta positions (positions 5 and a blocked position). This can lead to a more complex mixture of products, with substitution often favoring positions 2, 4, and 6.
-
ortho-Aminobenzoic Acid (Anthranilic Acid): The -NH₂ group directs para (position 4) and ortho (position 6). The -COOH group directs meta (positions 3 and 5). The outcome is often a mixture, but the para position to the amine (position 4) is often favored.
Q3: What are the recommended analytical techniques for monitoring reaction progress?
A3: A combination of techniques is ideal for a comprehensive view.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. You can easily visualize the consumption of the starting material and the appearance of the product(s) by comparing Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information. It separates the components of the reaction mixture and provides the mass of each, allowing you to confirm the formation of your desired product and identify any byproducts (e.g., di-halogenated species).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final, purified product. ¹H NMR will confirm the regiochemistry of the halogenation by looking at the splitting patterns and chemical shifts of the aromatic protons.
Part 3: Experimental Protocol
Detailed Protocol: Selective Mono-bromination of 4-Aminobenzoic Acid
This three-step protocol is a robust method for achieving high yields of pure 4-amino-3-bromobenzoic acid.[6]
Part A: Protection (Acetylation)
-
Setup: In a flask, dissolve 4-aminobenzoic acid in glacial acetic acid.
-
Reaction: Slowly add acetic anhydride to the solution with stirring. An exothermic reaction will occur.
-
Isolation: After the initial reaction subsides, gently warm the mixture for 10-15 minutes to ensure completion. Pour the warm mixture into cold water with vigorous stirring to precipitate the 4-acetamidobenzoic acid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if necessary.[6]
Part B: Bromination
-
Setup: Dissolve the purified 4-acetamidobenzoic acid from Part A in glacial acetic acid. Cool the flask in an ice bath to below 10°C.
-
Reaction: Prepare a solution of bromine in glacial acetic acid. Add this bromine solution dropwise to the cooled acetanilide solution with continuous stirring, ensuring the temperature remains low.
-
Isolation: Once the bromine addition is complete, allow the mixture to stir at room temperature for 20-30 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the 3-bromo-4-acetamidobenzoic acid by vacuum filtration and wash thoroughly with water to remove acid residues.[6]
Part C: Deprotection (Hydrolysis)
-
Setup: Reflux the crude brominated intermediate from Part B with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes.
-
Reaction: The acidic conditions will hydrolyze the amide bond, regenerating the free amino group.
-
Isolation: Cool the solution. The product may precipitate as its hydrochloride salt. Carefully neutralize the solution by slowly adding a base (e.g., concentrated NaOH or NH₄OH) until the mixture is alkaline, which will precipitate the free 4-amino-3-bromobenzoic acid.
-
Purification: Collect the final product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol if needed.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
preventing decomposition of 2-Amino-5-bromo-4-chlorobenzoic acid during reactions
Welcome to the technical support guide for 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 150812-32-1). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile, halogenated anthranilic acid derivative in their synthetic workflows.[1][2][3] As a highly functionalized building block, its stability during reactions is paramount to achieving high yields and purity.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and optimize your experimental outcomes.
Understanding the Molecule: Inherent Instabilities
This compound possesses three key functional groups that dictate its reactivity and potential degradation pathways: the aromatic amino group, the carboxylic acid, and the halogen substituents on the electron-rich benzene ring.
-
Amino Group (-NH₂): The primary aromatic amine is nucleophilic but also highly susceptible to oxidation.[4][5][6] This can lead to the formation of colored impurities, nitroso or nitro compounds, and complex polymeric materials, especially in the presence of air, oxidizing agents, or certain metal catalysts.[4][6][7]
-
Carboxylic Acid (-COOH): Like many substituted benzoic acids, this molecule is prone to decarboxylation (loss of CO₂) under thermal stress or strong acidic conditions.[8][9][10][11][12] The presence of the ortho-amino group can influence the rate of this decomposition.[13]
-
Halogen Substituents (-Br, -Cl): While generally stable, the carbon-halogen bonds can undergo cleavage or participate in unwanted side reactions under harsh conditions, such as high temperatures or in the presence of certain catalysts.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions involving this compound.
Question 1: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
Answer: A dark coloration is a classic indicator of oxidation of the aromatic amino group.[4][6] This leads to the formation of highly conjugated, intensely colored polymeric byproducts.
Root Causes & Preventative Measures:
| Cause | Scientific Explanation | Recommended Action |
| Atmospheric Oxygen | The aniline functionality is readily oxidized by O₂ from the air, a process that can be accelerated by heat, light, or trace metal impurities. | Inert Atmosphere: Always run reactions under an inert atmosphere. Purge the reaction vessel thoroughly with nitrogen (N₂) or argon (Ar) before adding reagents and maintain a positive pressure throughout the experiment. |
| Oxidizing Reagents/Byproducts | Reagents used in the reaction (e.g., certain coupling reagents, residual nitric acid from other steps) may be strong oxidizers.[6] | Reagent Purity: Ensure all reagents and solvents are pure and free from oxidizing contaminants. Use freshly distilled or degassed solvents where appropriate. |
| High Temperature | Thermal stress can accelerate the rate of oxidation. | Temperature Control: Maintain the lowest effective temperature for the reaction. If possible, conduct the reaction at room temperature or below. Monitor the internal temperature carefully. |
Question 2: I'm observing significant gas evolution and my yield is low. My mass spectrometry data suggests the loss of 44 Da. What is happening?
Answer: The loss of 44 Da corresponds to the loss of carbon dioxide (CO₂), indicating that your compound is undergoing decarboxylation.[10] This is a common thermal decomposition pathway for substituted aminobenzoic acids.[8][9][11]
Root Causes & Preventative Measures:
| Cause | Scientific Explanation | Recommended Action |
| Excessive Heat | Heating the carboxylic acid, especially in its solid form or in high-boiling solvents, provides the activation energy needed to eliminate CO₂.[11] | Strict Temperature Control: Avoid exceeding the recommended reaction temperature. For thermally sensitive reactions like amide couplings, consider activating the carboxylic acid at a lower temperature (e.g., 0 °C) before adding the amine component. |
| Strongly Acidic Conditions | Protonation of the aromatic ring can facilitate the cleavage of the carboxyl group.[8][9][12] | pH Management: If possible, avoid strongly acidic conditions. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration. Buffer the reaction if the pH is expected to drop. |
Question 3: In my amide coupling reaction, I'm getting a poor yield and see multiple unidentified byproducts in my HPLC/LC-MS. How can I improve this?
Answer: Amide coupling reactions, while common, can be plagued by side reactions if not properly controlled. The nucleophilic amino group and the electrophilic activated carboxylic acid can lead to self-condensation or other unwanted pathways.
Root Causes & Preventative Measures:
| Cause | Scientific Explanation | Recommended Action |
| Inappropriate Coupling Reagent | Some coupling reagents can be overly harsh or lead to specific side reactions. For example, carbodiimides like DCC can form insoluble urea byproducts and may require additives like HOBt to suppress racemization.[14] | Select Optimal Reagents: For electron-deficient anilines or sterically hindered substrates, consider modern phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which are often more efficient and generate soluble byproducts.[14] |
| Incorrect Order of Addition | Prematurely mixing all components can lead to unwanted reactions. The activated carboxylic acid is highly reactive and can be attacked by any nucleophile present. | Controlled Addition: Follow a strict order of addition. First, activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIEA) for a short period (e.g., 5-30 minutes at 0 °C to RT) before adding the amine component dropwise.[15] |
| Sub-optimal Stoichiometry | Using an incorrect ratio of reagents can lead to incomplete conversion or the formation of side products. | Optimize Stoichiometry: Typically, use a slight excess (1.1-1.3 equivalents) of the coupling reagent and base. Ensure the stoichiometry between the carboxylic acid and the amine is carefully controlled. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving decomposition issues.
Caption: A troubleshooting flowchart for decomposition issues.
Optimized Protocol: General Amide Coupling
This protocol is designed to minimize the decomposition of this compound during a standard amide coupling reaction.
Materials:
-
This compound
-
Amine of choice (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous, degassed DMF or a suitable aprotic solvent
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: Dry a round-bottom flask under vacuum or in an oven and allow it to cool to room temperature under a stream of N₂/Ar.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Inerting: Seal the flask with a septum and purge with N₂/Ar for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add HATU (1.2 eq) followed by the slow, dropwise addition of DIEA (2.5 eq). Stir the mixture at 0 °C for 15 minutes. This is the "activation" step.
-
Amine Addition: Dissolve the desired amine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion and check for the formation of byproducts.
-
Work-up: Once complete, proceed with a standard aqueous work-up and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 50419-88-0 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution - Christiaan Herman Theodoor Tonsbeek - Google 圖書 [books.google.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. hepatochem.com [hepatochem.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
Navigating the Spectrum: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Amino-5-bromo-4-chlorobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution glimpse into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 2-Amino-5-bromo-4-chlorobenzoic acid, a compound of interest in synthetic and medicinal chemistry.
As no experimental spectrum for this specific compound is readily available in the public domain, this guide presents a robust, predicted ¹³C NMR spectrum. This predicted data is then critically compared against the experimental spectra of structurally analogous compounds. This comparative approach not only allows for a reliable estimation of the chemical shifts for the target molecule but also serves as a practical demonstration of the principles of substituent effects in NMR spectroscopy.
The Challenge: Predicting and Understanding a Crowded Aromatic System
This compound presents a fascinating case for NMR analysis. The benzene ring is heavily substituted with a carboxylic acid, an amino group, and two different halogens. Each of these substituents exerts a distinct electronic effect (both inductive and resonance), which influences the shielding of the carbon nuclei and, consequently, their chemical shifts. Our primary objective is to dissect these influences to assign each carbon signal with a high degree of confidence.
To achieve this, we will rely on a combination of:
-
High-quality prediction software: Leveraging sophisticated algorithms and extensive databases to generate a theoretical spectrum for our target molecule.
-
Empirical data from analogous structures: Comparing our prediction with real-world experimental data from similar compounds to ground our analysis in established results.
-
First principles of NMR theory: Applying our understanding of substituent effects to rationalize the observed and predicted chemical shift values.
Comparative Spectral Analysis: Predicted vs. Experimental Data
The cornerstone of this guide is the comparison of the predicted ¹³C NMR spectrum for this compound with the experimental spectra of three related compounds: 2-Aminobenzoic acid, 4-Chlorobenzoic acid, and 5-Bromo-2-chlorobenzoic acid. The data is summarized in the table below, with all experimental spectra referenced in DMSO-d₆ to ensure consistency.
| Carbon Position | Predicted ¹³C Shift (ppm) for this compound | Experimental ¹³C Shift (ppm) for 2-Aminobenzoic acid | Experimental ¹³C Shift (ppm) for 4-Chlorobenzoic acid | Experimental ¹³C Shift (ppm) for 5-Bromo-2-chlorobenzoic acid |
| C1 (-COOH) | ~168.5 | 171.1 | 166.8 | 165.9 |
| C2 (-NH₂) | ~150.2 | 151.3 | - | - |
| C3 | ~115.8 | 116.3 | 131.5 | 132.9 |
| C4 (-Cl) | ~135.1 | 134.4 | 137.9 | 132.4 |
| C5 (-Br) | ~112.9 | 118.8 | 131.5 | 125.0 |
| C6 | ~133.4 | 131.8 | 128.8 | 130.4 |
| -COOH | ~168.5 | 171.1 | 166.8 | 165.9 |
Predicted data generated using online NMR prediction tools. Experimental data sourced from publicly available databases and literature.
Interpreting the Substituent Effects
The observed and predicted chemical shifts can be rationalized by considering the electronic properties of each substituent:
-
Carboxylic Acid (-COOH): This is an electron-withdrawing group, which deshields the attached carbon (C1) and the carbonyl carbon. The chemical shift of the carbonyl carbon is consistently found in the 165-172 ppm range.
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shields the ortho and para carbons. This effect is most pronounced on C2, the carbon directly attached to the amino group, which is shifted upfield.
-
Chlorine (-Cl): Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect, deshielding the carbon it is attached to (C4).
-
Bromine (-Br): Similar to chlorine, bromine is electron-withdrawing via induction, leading to a deshielding of the attached carbon (C5).
By analyzing the interplay of these effects, we can confidently assign the predicted chemical shifts for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
For researchers wishing to acquire their own experimental data, the following protocol provides a robust starting point for the analysis of benzoic acid derivatives.
Workflow for ¹³C NMR Sample Preparation and Acquisition
Caption: A typical workflow for ¹³C NMR analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the solid sample. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up a standard ¹³C NMR experiment. Key parameters to consider include the pulse angle (typically 30-45°), acquisition time (1-2 seconds), and relaxation delay (2-5 seconds). A sufficient number of scans should be chosen to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and apply a baseline correction.
-
Reference the spectrum to the residual solvent peak. For DMSO-d₆, the center peak of the septet is at 39.52 ppm.
-
Integrate the signals and pick the peaks to obtain the chemical shift values.
-
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By combining predictive methods with comparative analysis of experimental data from analogous compounds, we can achieve a high level of confidence in spectral assignments. The provided experimental protocol offers a practical guide for researchers to obtain high-quality data for this and other similar compounds. This multi-faceted approach, grounded in the principles of scientific integrity and experimental validation, is essential for advancing research and development in the chemical sciences.
A Comparative Guide to the FT-IR Analysis of 2-Amino-5-bromo-4-chlorobenzoic Acid
This guide provides an in-depth analysis of the functional groups present in 2-Amino-5-bromo-4-chlorobenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative framework. By juxtaposing the spectrum of the target molecule with that of structurally similar compounds, we illuminate the subtle yet significant spectral shifts induced by its unique substitution pattern. This approach not only validates the spectral assignments but also provides a deeper understanding of electronic and steric effects on vibrational frequencies.
Introduction: The Significance of Vibrational Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. This compound, a substituted anthranilic acid derivative, presents a unique combination of functional groups—a carboxylic acid, a primary aromatic amine, and a heavily substituted benzene ring with two different halogens. This intricate structure necessitates a robust analytical method for unambiguous identification and quality control.
FT-IR spectroscopy serves as a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, it provides a distinct "fingerprint" directly correlated to its functional group composition and overall structure. This guide will detail the expected FT-IR absorption bands for our target molecule, grounding the analysis in a comparison with simpler, related structures like anthranilic acid and benzoic acid. This comparative logic is essential for building confidence in spectral interpretation, especially for novel or complex molecules.
Experimental Protocol: The KBr Pellet Method
For the analysis of solid samples like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[1][2][3] The principle lies in dispersing the analyte within an infrared-transparent matrix (KBr), which, under pressure, forms a clear pellet suitable for transmission analysis.[2]
Step-by-Step Methodology:
-
Drying: Moisture is a critical interferent in FT-IR, exhibiting strong O-H stretching and bending bands.[4] All equipment (agate mortar, pestle, die set) and the spectroscopy-grade KBr powder must be thoroughly dried in an oven at approximately 110°C for several hours and cooled in a desiccator prior to use.[4]
-
Sample Preparation: A sample-to-KBr ratio of approximately 1:100 by weight is ideal (e.g., 1-2 mg of sample to 100-200 mg of KBr).[2][3]
-
Grinding & Mixing: First, grind the 1-2 mg of crystalline this compound into a fine powder using the agate mortar and pestle. This step is crucial to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (the Christiansen effect).[1]
-
Homogenization: Add the pre-weighed, dried KBr to the mortar and gently but thoroughly mix with the ground sample until a homogenous powder is obtained.[5]
-
Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die into a hydraulic press. Apply a pressure of 8-10 tons for approximately 1-2 minutes.[2] This immense pressure causes the KBr to plastically deform and fuse into a transparent or translucent disc.[2]
-
Analysis: Carefully remove the resulting pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum using a pure KBr pellet should be run to correct for any atmospheric CO2, water vapor, or impurities in the KBr itself.[3]
Workflow for KBr Pellet Preparation
Caption: Workflow for preparing a solid sample using the KBr pellet method for FT-IR analysis.
Spectral Analysis and Functional Group Identification
The FT-IR spectrum of this compound is best understood by dissecting it into regions corresponding to its primary functional moieties: the carboxylic acid group, the aromatic amine group, and the substituted benzene ring.
Carboxylic Acid Group (-COOH) Vibrations
The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable bands in an IR spectrum.[6][7]
-
O-H Stretch: One of the most prominent features is the extremely broad O-H stretching band, which typically appears from 3300 cm⁻¹ down to 2500 cm⁻¹.[7][8][9] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure in the solid state. This broad absorption will overlap with the C-H stretching region.
-
C=O Stretch: The carbonyl (C=O) stretching vibration is a strong, sharp band. For aromatic carboxylic acids, conjugation with the benzene ring lowers the vibrational frequency.[8] Therefore, we expect this peak to appear in the range of 1710-1680 cm⁻¹.[6] This is slightly lower than for saturated carboxylic acids (1730-1700 cm⁻¹).[6]
-
C-O Stretch & O-H Bend: The spectrum will also feature a C-O stretching vibration, typically found between 1320-1210 cm⁻¹, and a broad out-of-plane O-H bending (wagging) band around 950-900 cm⁻¹.[6][7]
Aromatic Amine (-NH₂) Vibrations
The primary aromatic amine group provides another set of key diagnostic peaks.
-
N-H Stretch: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[10][11] These correspond to the asymmetric and symmetric stretching modes.[12] For aromatic amines, these bands are typically found at slightly higher frequencies than for aliphatic amines.[13] They appear as sharp to medium-intensity peaks superimposed on the broad O-H stretch from the carboxylic acid.
-
N-H Bend: The N-H scissoring (bending) vibration for primary amines results in a medium to strong absorption in the 1650-1580 cm⁻¹ range.[10][11] This peak can sometimes be close to or overlap with the aromatic C=C stretching bands.
Substituted Benzene Ring Vibrations
The tetra-substituted aromatic ring has several characteristic vibrations.
-
Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized.[14][15][16]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium-intensity bands in the 1625-1400 cm⁻¹ region.[15][16]
-
C-H Out-of-Plane (OOP) Bending: The C-H "wagging" vibrations are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region.[14][16] For a 1,2,4,5-tetrasubstituted ring, as in our molecule, specific patterns can be predicted, although the complexity of the substituents can make definitive assignment challenging without theoretical calculations.[17]
Carbon-Halogen (C-X) Vibrations
The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum.
-
C-Cl Stretch: The C-Cl stretch typically appears in the 850-550 cm⁻¹ range.[18][19]
-
C-Br Stretch: The C-Br stretch, involving a heavier atom, is found at a lower frequency, generally between 690-515 cm⁻¹.[18][19]
Molecular Structure and Key Vibrational Modes
Caption: Structure of this compound with key FT-IR vibrational regions.
Comparative Analysis: Interpreting the Spectrum
To confidently assign the observed peaks for this compound, we compare its expected spectrum with that of simpler, foundational molecules: benzoic acid and anthranilic acid (2-aminobenzoic acid).
| Functional Group | Vibration Mode | Benzoic Acid (Reference) | Anthranilic Acid (Reference) | This compound (Expected) | Rationale for Shift/Appearance |
| Carboxylic Acid | O-H Stretch | ~3300-2500 cm⁻¹ (very broad)[20] | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | Characteristic of hydrogen-bonded dimers; largely unchanged. |
| C=O Stretch | ~1700-1680 cm⁻¹[20] | ~1680-1660 cm⁻¹ | ~1710-1680 cm⁻¹ | Intramolecular H-bonding in anthranilic acid lowers frequency. The target molecule's value is typical for aromatic acids. | |
| C-O Stretch | ~1320-1210 cm⁻¹[20] | ~1300-1200 cm⁻¹ | ~1320-1210 cm⁻¹ | Expected in the typical range for aromatic carboxylic acids. | |
| Aromatic Amine | N-H Asymm. & Symm. Stretch | N/A | ~3480 & ~3370 cm⁻¹ | ~3500-3300 cm⁻¹ (two bands) | Presence of the primary amine group.[12] |
| N-H Bend | N/A | ~1620 cm⁻¹ | ~1630-1600 cm⁻¹ | Characteristic scissoring vibration of the -NH₂ group. | |
| Aromatic Ring | C=C Stretch | ~1600, 1585, 1450 cm⁻¹[16] | ~1615, 1590, 1565 cm⁻¹ | Multiple bands ~1600-1400 cm⁻¹ | Complex pattern due to heavy substitution by electron-withdrawing groups. |
| C-Halogen | C-Cl Stretch | N/A | N/A | ~850-550 cm⁻¹ | Presence of the chlorine substituent.[19] |
| C-Br Stretch | N/A | N/A | ~690-515 cm⁻¹ | Presence of the heavier bromine substituent.[19] |
Analysis of the Comparison:
-
Benzoic Acid vs. Target Molecule: The addition of the amino and halogen groups to the benzoic acid structure introduces the characteristic N-H and C-X vibrations. The electronic effects of these substituents will also subtly shift the positions of the C=C ring stretches.
-
Anthranilic Acid vs. Target Molecule: The primary difference here is the addition of the heavy halogen atoms (Br and Cl). This will introduce strong C-Br and C-Cl absorption bands in the low-wavenumber (fingerprint) region. Furthermore, the strong electron-withdrawing nature of the halogens can slightly influence the frequencies of the amine and carboxylic acid groups through inductive effects. A detailed vibrational analysis of the closely related 2-amino-5-bromobenzoic acid supports these interpretations.[1]
Conclusion
The FT-IR spectrum of this compound is rich with information, providing clear, assignable peaks for each of its key functional groups. The very broad O-H stretch (3300-2500 cm⁻¹), the strong aromatic C=O stretch (~1710-1680 cm⁻¹), the dual N-H stretches (~3500-3300 cm⁻¹), and the N-H bend (~1620 cm⁻¹) are the most prominent features for initial identification. The fingerprint region below 1000 cm⁻¹ will contain the C-Cl and C-Br stretching bands, confirming the halogenation pattern.
By employing a comparative approach and adhering to a rigorous, moisture-free experimental protocol, FT-IR spectroscopy stands as an indispensable tool for the structural verification and quality assessment of this complex pharmaceutical intermediate. The causality is clear: each functional group possesses unique vibrational modes, and their electronic interplay within the molecule dictates the precise frequencies observed, offering a detailed structural narrative.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 9. 2-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 66646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 13. 2-Amino-4-bromo-5-chlorobenzoate | C7H4BrClNO2- | CID 29974814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]
- 16. 2-Amino-4-bromo-5-chlorobenzoic acid | 150812-32-1 [chemicalbook.com]
- 17. This compound | C7H5BrClNO2 | CID 19612050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Bromo-2-chlorobenzoic acid (21739-92-4) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Characterization of 2-Amino-5-bromo-4-chlorobenzoic Acid: A Comparative Analysis
Introduction: The Analytical Imperative for a Complex Intermediate
In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is paramount. Molecules such as 2-Amino-5-bromo-4-chlorobenzoic acid (C₇H₅BrClNO₂), a halogenated aromatic amine, serve as critical building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex chemical entities.[1] Its multifaceted structure, featuring a carboxylic acid, an amino group, and two distinct halogens (bromine and chlorine), presents a unique analytical challenge.[1] The purity, identity, and structural integrity of this intermediate directly influence the efficacy, safety, and yield of the final product.
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the characterization of this compound. We will explore the nuances of ionization and fragmentation, present a detailed experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and objectively compare this powerful technique against orthogonal methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, validated methods for the comprehensive analysis of complex aromatic intermediates.
Part 1: Mass Spectrometric Analysis of this compound
Mass spectrometry is an indispensable tool for confirming molecular weight and elucidating the structure of synthetic intermediates. Its high sensitivity and specificity make it ideal for both qualitative and quantitative analysis. For a polyfunctional molecule like this compound, the choice of ionization technique is critical for generating meaningful data.
Ionization Techniques: ESI vs. APCI
Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are most suitable for a thermally labile and polar molecule such as this.[2]
-
Electrospray Ionization (ESI): This is the preferred method for this compound. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it highly amenable to ionization in solution.
-
Negative Ion Mode (-ESI): This is the most logical choice. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This mode generally provides a strong, clear signal for acidic compounds with minimal fragmentation in the source.[3]
-
Positive Ion Mode (+ESI): Protonation can occur on the amino group to form the [M+H]⁺ ion. However, for aminobenzoic acids, the site of protonation can be ambiguous (amino nitrogen vs. carboxylic oxygen), which can lead to complex or unexpected fragmentation patterns.[4][5]
-
-
Atmospheric Pressure Chemical Ionization (APCI): While also a viable option, APCI is typically better suited for less polar compounds than ESI. It could be considered if matrix effects or solvent compatibility issues arise with ESI.
Causality Behind the Choice: ESI is selected for its superior ability to ionize polar, multifunctional compounds directly from a liquid phase with minimal thermal stress, reducing the risk of degradation. Negative mode is chosen to exploit the most acidic site (the carboxylic acid), leading to a predictable and highly stable precursor ion ([M-H]⁻), which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.
Isotopic Signature: The Halogen Fingerprint
A key identifying feature of this molecule in mass spectrometry is its unique isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~100:98 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~100:32 ratio) creates a distinctive isotopic cluster for the molecular ion and any fragment containing both halogens. This "fingerprint" provides extremely high confidence in the identification of the target analyte and its fragments amidst a complex sample matrix.[6][7]
Proposed Fragmentation Pathway (MS/MS)
To gain structural information, tandem mass spectrometry (MS/MS) is employed. The deprotonated molecule ([M-H]⁻) is isolated and then fragmented via collision-induced dissociation (CID).[8] The resulting product ions reveal the molecule's structural connectivity.
The expected molecular weight of this compound is approximately 250.48 g/mol . The exact mass of the monoisotopic [M-H]⁻ precursor ion (C₇H₃⁷⁹Br³⁵ClNO₂⁻) would be 247.9090 m/z.
A plausible fragmentation pathway in negative ESI mode is as follows:
-
Decarboxylation: The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of CO₂ (44 Da).[9] This would result in a major fragment ion at m/z 203.94.
-
Subsequent Halogen Loss: The resulting aniline-type fragment ion could then potentially lose a halogen radical. Loss of a bromine radical (Br•) would lead to a fragment at m/z ~125, while loss of a chlorine radical (Cl•) would result in a fragment at m/z ~169.
Diagram: Proposed MS/MS Fragmentation of [M-H]⁻ Ion
Caption: Proposed CID fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the identification and quantification of the target compound.
1. Sample Preparation:
- Accurately weigh 10 mg of the this compound standard or sample.
- Dissolve in 10 mL of a 50:50 methanol:water mixture to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 chemistry provides good retention for moderately polar aromatic compounds.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode or provides a consistent pH for negative mode, improving peak shape.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 10% B
- 1-5 min: 10% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 10% B
- 6.1-8 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: -3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr (Nitrogen).
- Data Acquisition:
- Full Scan (MS1): Scan from m/z 50-400 to identify the precursor ion and observe its characteristic isotopic pattern.
- Tandem MS (MS/MS): Isolate the precursor ion at m/z 247.9 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
- Multiple Reaction Monitoring (MRM) for Quantification:
- Transition 1 (Quantifier): 247.9 -> 203.9
- Transition 2 (Qualifier): 247.9 -> [another suitable fragment]
Diagram: LC-MS/MS Analytical Workflow
Caption: Workflow for the analysis of the target compound by LC-MS/MS.
Part 2: Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerhouse for identification and sensitive quantification, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the compound's identity, purity, and structure.[10][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most analytical labs, particularly for purity assessment and routine quantification.[1]
-
Principle: Separates the compound from impurities based on its polarity. Detection is achieved by measuring the absorbance of UV light by the aromatic ring and chromophores of the molecule.
-
Strengths:
-
Robustness & Cost-Effectiveness: The instrumentation is widely available, relatively inexpensive to operate, and methods are generally robust.
-
Excellent for Purity: Ideal for determining the percentage purity of the main compound by area normalization, assuming all impurities have similar response factors.
-
Quantitative Accuracy: When using a certified reference standard, HPLC-UV provides excellent accuracy and precision for potency assays.[12]
-
-
Limitations:
-
Lack of Specificity: A UV peak only indicates the presence of a UV-absorbing compound at a certain retention time. It does not confirm the identity or mass of the compound. Co-eluting impurities can lead to inaccurate quantification.
-
Lower Sensitivity: Compared to MS, HPLC-UV is significantly less sensitive, with detection limits typically in the nanogram (ng) range, whereas modern MS can reach picogram (pg) or femtogram (fg) levels.[13]
-
No Structural Information: Provides no data on the structure of unknown impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation.
-
Principle: Probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment of each atom in the molecule.
-
Strengths:
-
Unambiguous Structure Confirmation: NMR is the only technique that can definitively prove the chemical structure, including the precise location of the amino, bromo, and chloro substituents on the aromatic ring.
-
Quantitative NMR (qNMR): With an appropriate internal standard, qNMR can provide a highly accurate, primary method of quantification without the need for a specific reference standard of the analyte itself.
-
No Ionization Required: Analyzes the bulk material, avoiding potential biases from ionization efficiency differences.
-
-
Limitations:
-
Inherently Insensitive: NMR requires a much larger amount of sample (typically milligrams) compared to the micrograms or less needed for LC-MS.[11][14] This makes it unsuitable for trace analysis.
-
Complex Mixtures are Challenging: While hyphenated techniques like LC-NMR exist, analyzing complex mixtures with overlapping signals can be difficult and time-consuming.[10][15]
-
High Cost & Expertise: NMR spectrometers are expensive to purchase and maintain, and require a higher level of operator expertise for data interpretation.
-
Data Summary: A Head-to-Head Comparison
The choice of analytical technique is dictated by the question being asked. The table below summarizes the optimal applications for each method in the context of analyzing this compound.
| Analytical Parameter | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Primary Application | Identification & Trace Quantification | Purity & Potency Assay | Structure Elucidation |
| Sensitivity | Very High (pg-fg)[13] | Moderate (ng)[13] | Low (mg)[11] |
| Specificity/Identity | High (Mass & Fragments) | Low (Retention Time Only) | Very High (Unambiguous Structure) |
| Structural Information | High (Connectivity via Fragments) | None | Definitive (Full 3D Structure) |
| Quantitative Accuracy | Excellent (with internal standard) | Excellent (with reference standard) | Excellent (Primary Method - qNMR) |
| Throughput | High | High | Low |
| Cost & Complexity | High | Low | Very High |
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, no single technique is sufficient. A logically structured, multi-faceted approach provides the highest degree of confidence.
-
Structure Confirmation (NMR): Initially, NMR should be used on a bulk lot of the material to provide definitive, unambiguous confirmation of the chemical structure, ensuring the correct isomeric form has been synthesized.
-
Method Development (HPLC-UV & LC-MS): HPLC-UV and LC-MS methods should be developed in parallel. The HPLC-UV method can be optimized for robustness and used for routine purity testing and potency assays. The LC-MS method provides the necessary specificity to confirm the identity of the main peak and to identify unknown impurities.
-
Routine Analysis (A Tiered Approach):
-
For release testing and purity assessment , the validated HPLC-UV method is the most efficient tool.
-
For impurity identification and troubleshooting , LC-MS/MS is essential for determining the mass and obtaining structural clues about unknown peaks.
-
For reference standard characterization , a combination of all three techniques is required to establish an undeniable analytical profile.
-
By leveraging the strengths of each technique—the structural certainty of NMR, the robust quantitation of HPLC-UV, and the sensitive specificity of LC-MS/MS—researchers and drug development professionals can build a self-validating analytical system that ensures the quality and integrity of this critical chemical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
comparison of reactivity between 2-Amino-5-bromo-4-chlorobenzoic acid and other aminobenzoic acids
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of functionalized building blocks is a critical determinant of synthetic efficiency and success. This compound is a highly versatile intermediate, prized for its dense and varied functionalization.[1][2] This guide offers an in-depth comparative analysis of its reactivity, contextualized against other structurally relevant aminobenzoic acids. We will explore how the unique interplay of its amino, carboxyl, bromo, and chloro substituents governs its behavior in key chemical transformations. By elucidating the electronic and steric underpinnings of its reactivity, this document provides researchers with the predictive insights necessary for strategic synthetic design, explaining the causality behind experimental choices and offering validated protocols for its application.
Molecular Architecture and Electronic Profile
This compound presents a fascinating case study in substituent effects. The benzene ring is decorated with two electron-withdrawing groups (EWGs) by induction (Br and Cl), one electron-donating group (EDG) by resonance (-NH2), and one electron-withdrawing group by both induction and resonance (-COOH).[3][4] This dense substitution creates a nuanced electronic environment that dictates the reactivity of each functional group.
The amino and carboxylic acid groups provide handles for peptide coupling and esterification, while the two distinct halogen atoms offer opportunities for selective cross-coupling reactions.[2][5] This multi-faceted reactivity makes it an ideal scaffold for building molecular complexity.[1]
Caption: Structure of this compound.
Comparative Reactivity Analysis
To understand the unique properties of this compound, we will compare it to simpler, related structures:
-
Anthranilic acid (2-aminobenzoic acid): The unsubstituted parent compound.
-
2-Amino-5-bromobenzoic acid: Contains a single bromine substituent.
-
2-Amino-5-chlorobenzoic acid: Contains a single chlorine substituent.
Acidity of the Carboxylic Acid Group
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion through inductive effects, thereby increasing acidity (lowering the pKa).[3][6]
The halogens (Br and Cl) are potent electron-withdrawing groups due to their high electronegativity.[7][8] Consequently, halogenated aminobenzoic acids are significantly more acidic than the parent anthranilic acid. Both bromine and chlorine exert a strong -I (negative inductive) effect, which acidifies the proton of the carboxylic group.
Table 1: Predicted Qualitative Acidity of Aminobenzoic Acids
| Compound | Key Substituents | Predicted Relative Acidity | Rationale |
|---|---|---|---|
| Anthranilic Acid | -NH₂ | Least Acidic | The amino group is electron-donating, slightly destabilizing the benzoate anion relative to benzoic acid itself. |
| 2-Amino-5-chlorobenzoic acid | -NH₂, -Cl | More Acidic | The strong inductive effect of chlorine stabilizes the conjugate base.[3] |
| 2-Amino-5-bromobenzoic acid | -NH₂, -Br | More Acidic | The inductive effect of bromine is comparable to chlorine, leading to similar stabilization. |
| this compound | -NH₂, -Br, -Cl | Most Acidic | The cumulative inductive effect of two halogen atoms provides the greatest stabilization for the benzoate anion. |
Experimental Protocol: Determination of Apparent pKa via Potentiometric Titration
This protocol provides a reliable method for experimentally validating the predicted acidity trends.
Objective: To determine the apparent pKa of each aminobenzoic acid in an aqueous or mixed-solvent system.
Materials:
-
Aminobenzoic acid sample (e.g., 0.01 M solution)
-
Standardized 0.1 M NaOH solution
-
High-precision pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
Solvent (e.g., deionized water, or a water/ethanol mixture for solubility)
Procedure:
-
Preparation: Accurately prepare a solution of the aminobenzoic acid (e.g., 25 mL of a 0.01 M solution) in the chosen solvent system in a beaker.
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint: Continue the titration well past the equivalence point, identified by the steepest change in pH.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more accurate value can be obtained from the derivative of the titration curve.
Self-Validation: The sharpness of the equivalence point provides an internal check on the purity of the acid and the accuracy of the solutions. Replicating the titration (n=3) ensures the precision of the determined pKa value.
Nucleophilicity of the Amino Group
The reactivity of the amino group as a nucleophile is governed by the availability of its lone pair of electrons. While the -NH₂ group is activating via resonance, the powerful inductive effects of the halogens withdraw electron density from the aromatic ring and, consequently, from the nitrogen atom.
Caption: Opposing electronic effects on the amino group's nucleophilicity.
This reduction in electron density makes the amino group of this compound less basic and a weaker nucleophile compared to anthranilic acid. This has direct consequences for reactions such as amide bond formation.
Reactivity Trend (Nucleophilicity): Anthranilic acid > 2-Amino-5-chlorobenzoic acid ≈ 2-Amino-5-bromobenzoic acid > This compound
Experimental Protocol: Comparative Amide Coupling Kinetics
This experiment compares the rate of acylation for the different aminobenzoic acids, providing a quantitative measure of the amino group's nucleophilicity.
Objective: To monitor the relative reaction rates of amide formation between the test aminobenzoic acids and a standard electrophile (e.g., acetic anhydride).
Materials:
-
Equimolar solutions of each aminobenzoic acid and acetic anhydride in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Internal standard (e.g., dodecane).
-
GC-MS or HPLC for reaction monitoring.
-
Thermostatted reaction vessel.
Procedure:
-
Setup: In a thermostatted vessel at a constant temperature (e.g., 25°C), combine the solution of the aminobenzoic acid and the internal standard.
-
Initiation: At time t=0, add the equimolar solution of acetic anhydride and begin vigorous stirring.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction (e.g., by diluting in a large volume of mobile phase or by adding a primary amine scavenger).
-
Analysis: Analyze each quenched aliquot by GC-MS or HPLC to determine the ratio of the starting material to the acylated product, normalized against the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each of the aminobenzoic acids. The initial slope of this curve is proportional to the initial reaction rate.
Causality and Validation: By keeping all conditions (temperature, concentration, solvent) identical, any observed differences in reaction rates can be directly attributed to the nucleophilicity of the amino group. The internal standard corrects for any variations in sample injection volume, ensuring the trustworthiness of the kinetic data. A faster rate of consumption of the starting material indicates higher nucleophilicity.
Reactivity of the Aromatic Ring
The halogen substituents provide crucial handles for advanced synthetic transformations, most notably the Sandmeyer reaction involving the amino group and palladium-catalyzed cross-coupling at the C-X bonds.
This powerful transformation allows the conversion of the aromatic amino group into a wide variety of other functionalities via a diazonium salt intermediate.[9] The process involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by displacement of the resulting diazonium group (an excellent leaving group, N₂) with a nucleophile, often catalyzed by a copper(I) salt.[10][11]
Caption: Generalized workflow for the Sandmeyer reaction.
While the core mechanism is consistent across different aminobenzoic acids, the stability of the diazonium salt can be influenced by the electronic nature of the ring. The electron-withdrawing halogens on this compound can help to stabilize the positively charged diazonium intermediate, making it a robust substrate for this reaction.
A key point of differentiation for this compound is the presence of two different halogens, enabling potential regioselective cross-coupling. The reactivity of aryl halides in the crucial oxidative addition step with a palladium(0) catalyst generally follows the trend of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[12]
This hierarchy is fundamental. The C-Br bond is significantly more reactive than the C-Cl bond.[12] This allows for the selective functionalization of the C-Br bond at position 5 under milder conditions (e.g., lower temperatures, less activating ligands), leaving the C-Cl bond at position 4 intact for a subsequent, more forcing cross-coupling reaction. This orthogonal reactivity is a major strategic advantage.
Reactivity Trend (Cross-Coupling): C-Br bond of this compound > C-Cl bond of this compound
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol is designed to experimentally demonstrate the differential reactivity of the C-Br and C-Cl bonds.
Objective: To compare the reaction conditions required to achieve Suzuki coupling at the C-Br versus the C-Cl position.
Materials:
-
Substrate A: 2-Amino-5-bromobenzoic acid (1.0 eq)
-
Substrate B: 2-Amino-4-chlorobenzoic acid (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure for C-Br Coupling (Substrate A):
-
Setup: To a reaction flask, add Substrate A, phenylboronic acid, and the base.
-
Inerting: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Reaction: Heat the mixture with stirring to a moderate temperature (e.g., 80-90 °C).
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically expected to reach completion within a few hours.
Procedure for C-Cl Coupling (Substrate B):
-
Follow steps 1-3 as above, using Substrate B.
-
Reaction: Heat the mixture with stirring. A significantly higher temperature (e.g., 100-120 °C) will likely be required. Often, a more specialized, electron-rich phosphine ligand (e.g., SPhos, XPhos) is needed in place of PPh₃ to facilitate the more difficult oxidative addition to the C-Cl bond.
-
Monitoring: Monitor the reaction progress. The reaction is expected to be considerably slower than the coupling with the bromo-derivative.
Causality and Insight: Successfully coupling the bromo-derivative under conditions where the chloro-derivative remains largely unreacted provides direct experimental proof of the differential reactivity. This validates the use of this compound for sequential, site-selective cross-coupling strategies.
Conclusion: A Tool for Strategic Synthesis
The reactivity of this compound is a product of the complex interplay between its varied functional groups. Compared to simpler aminobenzoic acids, it exhibits:
-
Enhanced Acidity: Due to the cumulative inductive effect of two halogens.
-
Reduced Nucleophilicity: The amino group is deactivated by the same powerful inductive effects, slowing reactions like acylation.
-
Orthogonal Reactivity: Most importantly, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling allows for selective, sequential functionalization.
This unique profile makes this compound not just another building block, but a strategic tool. It provides chemists with the ability to construct complex molecular architectures with a high degree of control, making it an invaluable asset in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 50419-88-0 | Benchchem [benchchem.com]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The influence of selected metals and halogens on the electronic system of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
A Guide to the Structural Elucidation of 2-Amino-5-bromo-4-chlorobenzoic Acid: An X-ray Crystallography Comparison
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are built and rational drug design is conceived. This guide provides an in-depth technical comparison and procedural overview for determining the X-ray crystal structure of 2-Amino-5-bromo-4-chlorobenzoic acid, a halogenated anthranilic acid derivative of interest in medicinal and materials chemistry.[1]
While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this guide will serve as a comprehensive roadmap for its determination. We will detail the necessary experimental protocols, from synthesis to data refinement, and provide a comparative analysis of its expected structural motifs against those of closely related compounds. This approach is designed to not only guide the crystallographic process but also to offer predictive insights into the intermolecular forces that govern its solid-state architecture.
The Significance of Structural Analysis for Halogenated Benzoic Acids
Halogenated benzoic acids are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens participate in a range of non-covalent interactions, including hydrogen bonds and the increasingly appreciated halogen bonds, which can be strategically employed in crystal engineering to control solid-state packing and, consequently, the material's physical properties.[2][3]
For this compound, the interplay between the amino, carboxylic acid, bromo, and chloro substituents presents a rich landscape of potential intermolecular interactions. An X-ray crystal structure would provide definitive answers to:
-
Molecular Conformation: The planarity of the molecule and the orientation of the carboxylic acid and amino groups relative to the benzene ring.
-
Hydrogen Bonding Networks: The primary interactions mediated by the amino and carboxylic acid groups, which are strong hydrogen bond donors and acceptors.
-
Halogen Bonding and other Interactions: The role of the bromine and chlorine atoms in directing crystal packing through halogen bonds or other weak interactions.
-
π-π Stacking: The potential for stacking of the aromatic rings, a common feature in the crystal structures of planar aromatic molecules.[4]
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Purification
The first prerequisite is a pure sample of this compound. While commercially available, synthesis may also be undertaken. A plausible synthetic route could involve the bromination and chlorination of a suitable aminobenzoic acid precursor. For instance, methods for the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid often involve multi-step reactions, including diazotization, chlorination, and hydrolysis.[5][6][7]
Protocol for a Hypothetical Synthesis:
A potential route could start from 2-amino-4-chlorobenzoic acid.
-
Dissolution: Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Add a brominating agent, like N-Bromosuccinimide (NBS), portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the product can be precipitated by adding water.
-
Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>95%), which is crucial for successful crystallization.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step.[8][9] Various techniques should be explored to find the optimal conditions for this compound.
Common Crystallization Techniques for Small Organic Molecules: [10][11]
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | Simple to set up. | Requires a solvent in which the compound has moderate solubility. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small sample quantities. Allows for fine control over the rate of crystallization. | Requires a miscible solvent/anti-solvent pair. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Good for compounds that are sensitive to temperature changes. | Requires careful layering to avoid precipitation. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a steep solubility curve with respect to temperature. | Can sometimes lead to rapid precipitation and small crystals if cooling is too fast. |
Experimental Protocol for Crystallization Screening:
-
Solubility Testing: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) to identify suitable candidates for the techniques above.
-
Setup Crystallization Trials: Set up multiple crystallization experiments in parallel using different solvents, concentrations, and techniques. For example, prepare vials for slow evaporation and setups for vapor diffusion with various solvent/anti-solvent combinations.
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature.
-
Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis.[12][13][14]
The Underlying Principle: Bragg's Law
X-ray diffraction by a crystal is governed by Bragg's Law, which describes the constructive interference of X-rays scattered by parallel planes of atoms in the crystal lattice.[15]
nλ = 2d sin(θ)
Where:
-
n is an integer.
-
λ is the wavelength of the X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-rays.
By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the diffraction pattern is collected.[16]
Data Collection Protocol:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.[17]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[16][17] Modern diffractometers automate this process, collecting a complete dataset over several hours.
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.
Figure 2: The process of solving a crystal structure, highlighting the central "phase problem".
Key Concepts:
-
Structure Factors (Fhkl): These are complex numbers that represent the amplitude and phase of the X-rays scattered by all the atoms in the unit cell for a specific reflection (hkl).[15][18][19][20][21] The measured intensities are proportional to the square of the structure factor amplitudes.
-
The Phase Problem: While the amplitudes of the structure factors can be derived from the experimental intensities, the phase information is lost. Solving the crystal structure involves determining these missing phases. For small molecules, this is typically achieved using "direct methods."
-
Electron Density Map: Once initial phases are obtained, a Fourier transform is used to calculate a three-dimensional electron density map of the unit cell.[22][23] This map shows the distribution of electrons, with peaks corresponding to atomic positions.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed structure factor amplitudes and those calculated from the model. This iterative process continues until the model converges.
Software for Structure Determination:
A variety of software packages are available for solving and refining crystal structures, such as SHELX, Olex2, and Phenix.[24][25][26] Visualization software like Mercury is used to analyze the final structure and its packing.[27]
Comparative Structural Analysis: What to Expect for this compound
Based on the crystal structures of related aminobenzoic acids and halogenated aromatic compounds, we can predict the key structural features of this compound.
Hydrogen Bonding
The primary intermolecular interactions will likely be dominated by hydrogen bonds involving the carboxylic acid and amino groups. In many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds.[28][29][30][31] The amino group can act as a hydrogen bond donor to either the carboxylic acid oxygen or the amino group of a neighboring molecule.
Comparison with p-Aminobenzoic Acid (PABA):
The crystal structure of PABA is well-studied and exists in several polymorphic forms.[28] In the common α-form, carboxylic acid dimers are present, and these dimers are further linked by N-H···O hydrogen bonds involving the amino groups, creating a robust hydrogen-bonded network.[31] It is highly probable that this compound will exhibit similar dimeric motifs.
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[2][3][32][33][34] The presence of both bromine and chlorine in the target molecule opens up the possibility of various halogen bonds (e.g., C-Br···O, C-Cl···O, C-Br···N, C-Cl···N, or even C-Br···Cl). These interactions are directional and can play a significant role in the overall crystal packing, competing with or complementing the hydrogen bonding network.
π-π Stacking
The aromatic rings of this compound are likely to engage in π-π stacking interactions.[4][35][36][37][38] These interactions can be either face-to-face or offset (slipped-stack). The electronic nature of the substituents will influence the geometry of this stacking. The electron-withdrawing halogens and carboxylic acid group, and the electron-donating amino group, create a complex electronic landscape on the aromatic ring that will dictate the preferred stacking arrangement.
Predicted vs. Alternative Structures:
| Structural Feature | Predicted for this compound | Alternative Possibilities | Rationale/Comparison |
| Primary H-Bonding Motif | Centrosymmetric carboxylic acid dimers (R²₂(8) motif). | Catemeric chains of O-H···O hydrogen bonds. | Dimer formation is very common for carboxylic acids.[28] |
| Secondary H-Bonding | N-H···O bonds linking the dimers into sheets or layers. | N-H···N hydrogen bonds. | The carbonyl oxygen is a stronger hydrogen bond acceptor than the amino nitrogen. |
| Halogen Bonding | C-Br···O or C-Cl···O interactions with the carboxylic acid group. | C-Br···Cl halogen bonds between molecules. | The oxygen of the carboxylic acid is a strong Lewis base, making it a likely halogen bond acceptor. |
| π-π Stacking | Offset or slipped-stack arrangement. | Face-to-face stacking. | Electronically polarized aromatic rings often favor offset stacking to minimize electrostatic repulsion. |
Conclusion
The determination of the X-ray crystal structure of this compound is an achievable and valuable endeavor. By following a systematic experimental workflow encompassing synthesis, crystallization, and X-ray diffraction analysis, a detailed three-dimensional model of the molecule can be obtained. While the precise details of its crystal packing remain to be discovered, a comparative analysis based on well-understood principles of intermolecular interactions in related compounds provides a strong predictive framework. The resulting structure will undoubtedly provide crucial insights for its application in drug design and materials science, highlighting the intricate interplay of hydrogen bonding, halogen bonding, and π-π stacking in directing its solid-state architecture.
References
- 1. cdn.aaai.org [cdn.aaai.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. data.epo.org [data.epo.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. azom.com [azom.com]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. iucr.org [iucr.org]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sssc.usask.ca [sssc.usask.ca]
- 18. Structure factor - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ruppweb.org [ruppweb.org]
- 21. youtube.com [youtube.com]
- 22. proteopedia.org [proteopedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rcsb.org [rcsb.org]
- 25. neutrons.ornl.gov [neutrons.ornl.gov]
- 26. Phenix [phenix-online.org]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. journals.iucr.org [journals.iucr.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. journals.iucr.org [journals.iucr.org]
- 34. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pi-interaction - Wikipedia [en.wikipedia.org]
- 36. Towards understanding π-stacking interactions between non-aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 38. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Halogenated Aminobenzoic Acids
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern therapeutic design. The introduction of halogens to a pharmacophore can dramatically alter its physicochemical properties, and consequently, its biological activity. This guide provides an in-depth comparative analysis of the biological activities of halogenated aminobenzoic acids, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By examining the structure-activity relationships (SAR) and the underlying mechanisms of action, this document aims to provide a valuable resource for the rational design of novel therapeutic agents. The narrative that follows is grounded in experimental data and established scientific principles, offering insights into the causal relationships between chemical structure and biological function.
The Influence of Halogenation on Physicochemical Properties and Biological Activity
The substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) on the aminobenzoic acid backbone imparts significant changes to the molecule's lipophilicity, electronic character, and steric profile. These modifications, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets.[1]
Generally, as we move down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. This trend has profound implications for drug-receptor interactions. For instance, the greater size and polarizability of iodine can lead to stronger van der Waals interactions and halogen bonding with target proteins, potentially enhancing biological activity.[1] However, this increased size can also introduce steric hindrance, which may negatively impact binding or cellular permeability.
Comparative Antimicrobial Activity
Halogenated aminobenzoic acid derivatives have shown considerable promise as antimicrobial agents. Their primary mechanism of action in bacteria is often attributed to the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these halogenated analogs can block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial potency of halogenated aminobenzoic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater efficacy.
| Compound | Halogen Substitution | Staphylococcus aureus MIC (µM) | Candida albicans MIC (µM) |
| Schiff Base of 4-Aminobenzoic Acid | 5-Bromo | >500 | 250 |
| Schiff Base of 4-Aminobenzoic Acid | 3,5-Dibromo | 125 | 125 |
| Schiff Base of 4-Aminobenzoic Acid | 5-Iodo | 250 | 125 |
| Schiff Base of 4-Aminobenzoic Acid | 3,5-Diiodo | 62.5 | 62.5 |
| Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1] |
The available data suggests a trend where iodo-substituted aminobenzoic acid derivatives exhibit enhanced antimicrobial and antifungal activity compared to their bromo-counterparts.[1] Notably, the diiodo-substituted derivative demonstrated the highest potency against both Staphylococcus aureus and Candida albicans.[1] This enhanced activity is likely attributable to the greater polarizability of iodine, facilitating stronger interactions within the active site of DHPS.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compounds (halogenated aminobenzoic acids)
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain on an appropriate agar plate. Aseptically transfer a few colonies into sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized inoculum to the desired final concentration (typically 5 x 10⁵ CFU/mL) in the growth medium. Add the diluted inoculum to each well of the microtiter plate containing the test compound.
-
Controls: Include a positive control (inoculum in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualization of the Experimental Workflow
Comparative Anti-inflammatory Activity
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Halogenated aminobenzoic acids have been investigated for their potential to act as COX inhibitors.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Halogenated aminobenzoic acids may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Quantitative Comparison of COX Inhibition
While comprehensive comparative data for a full series of halogenated aminobenzoic acids is limited in the public domain, studies on related halogenated compounds have demonstrated potent COX-2 inhibitory activity. For instance, certain fluorinated compounds have shown IC50 values for COX-2 inhibition comparable to the well-known NSAID, celecoxib.[5] The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.
Awaiting more specific public data for a direct comparison of halogenated aminobenzoic acids.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (halogenated aminobenzoic acids)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds in a suitable solvent.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound at various concentrations. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
IC50 Calculation: Calculate the percentage of inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Visualization of the NF-κB Signaling Pathway
Comparative Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. Halogenated aminobenzoic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as a scaffold for the development of new chemotherapeutic drugs.
Mechanism of Action: Induction of Apoptosis via the Caspase Signaling Pathway
A common mechanism by which anticancer drugs induce cell death is through the activation of apoptosis, or programmed cell death. Apoptosis is executed by a family of proteases called caspases. The caspase signaling cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Halogenated aminobenzoic acids may induce apoptosis by triggering one or both of these pathways.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically assessed by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Halogen Substitution | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| Schiff Base of 4-Aminobenzoic Acid | 5-Bromo | 125 |
| Schiff Base of 4-Aminobenzoic Acid | 3,5-Dibromo | 62.5 |
| Schiff Base of 4-Aminobenzoic Acid | 5-Iodo | 62.5 |
| Schiff Base of 4-Aminobenzoic Acid | 3,5-Diiodo | 31.25 |
| Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1] |
Consistent with the antimicrobial activity data, iodo-substituted derivatives of aminobenzoic acid demonstrated greater cytotoxicity against the HepG2 cancer cell line compared to their bromo-substituted counterparts.[1] The diiodo-substituted compound was the most potent cytotoxic agent in this series, highlighting the significant impact of the halogen substituent on anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (halogenated aminobenzoic acids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of the Caspase Signaling Pathway
Conclusion and Future Directions
The halogenation of aminobenzoic acids represents a promising strategy for the development of novel therapeutic agents with diverse biological activities. The available evidence strongly suggests that the nature of the halogen substituent plays a critical role in modulating the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. In particular, iodo-substituted derivatives have consistently demonstrated enhanced potency in several studies, likely due to the unique physicochemical properties of iodine.
While this guide provides a comprehensive overview based on current literature, it is important to acknowledge the existing gaps in our knowledge. Further research is warranted to conduct direct, side-by-side comparisons of a full series of halogenated (fluoro-, chloro-, bromo-, and iodo-) aminobenzoic acids across a range of biological assays under standardized conditions. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics. Additionally, more in-depth mechanistic studies are needed to elucidate the precise molecular interactions between these compounds and their biological targets. The continued exploration of halogenated aminobenzoic acids holds significant potential for addressing unmet medical needs in infectious diseases, inflammation, and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Amino-5-bromo-4-chlorobenzoic Acid
This guide provides an in-depth technical comparison and validation of the synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid, a crucial intermediate for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route and rigorously validate its successful synthesis through a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to not only provide protocols but to also explain the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.
The Significance of this compound in Research and Development
This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring amino, bromo, and chloro groups on a benzoic acid scaffold, offers multiple reactive sites for the construction of complex molecules. This makes it a valuable precursor in the development of novel pharmaceuticals and other specialty chemicals. The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent, often more complex, target molecules.
Synthesis of this compound: A Plausible and Efficient Route
While numerous synthetic pathways can be envisioned, a practical and efficient approach to this compound involves the electrophilic bromination of the commercially available 2-Amino-4-chlorobenzoic acid. The amino group is a strong activating group and an ortho-, para-director. In this case, the para-position to the amino group is already occupied by the chloro group, and the other ortho position is sterically hindered by the carboxylic acid group. Therefore, bromination is expected to occur at the position para to the chloro group and ortho to the amino group, which is the C5 position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a fume hood, dissolve 1.0 equivalent of 2-Amino-4-chlorobenzoic acid in glacial acetic acid.
-
Bromination: To this solution, add a solution of 1.05 equivalents of bromine in glacial acetic acid dropwise with stirring at room temperature. The reaction is typically exothermic and the color of the bromine will fade as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.
Spectroscopic Validation: A Triad of Analytical Techniques
The cornerstone of synthetic chemistry is the unambiguous confirmation of the structure of the synthesized compound. A combination of spectroscopic methods provides a comprehensive and self-validating system for the structural elucidation of this compound.
Logical Flow of Spectroscopic Validation
Caption: The logical workflow for the spectroscopic validation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton. |
| ~6.8 | s | 1H | H-3 | This proton is ortho to the electron-donating amino group and will be the most shielded aromatic proton. |
| ~5.5 - 6.5 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet due to exchange. |
| >12.0 | br s | 1H | -COOH | Carboxylic acid protons are highly deshielded and appear as a broad singlet at a high chemical shift. |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and concentration.
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~150 | C-2 | Carbon bearing the amino group. |
| ~135 | C-4 | Carbon bearing the chloro group. |
| ~133 | C-6 | Aromatic CH. |
| ~120 | C-1 | Quaternary carbon attached to the carboxylic acid. |
| ~118 | C-3 | Aromatic CH. |
| ~110 | C-5 | Carbon bearing the bromo group. |
Note: These are predicted values. For definitive assignment, 2D NMR experiments like HSQC and HMBC would be beneficial.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, and C-X (X=Cl, Br) bonds.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H stretch | Primary Amine |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| 1700 - 1680 | C=O stretch | Carboxylic Acid |
| 1620 - 1580 | N-H bend | Primary Amine |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 800 - 600 | C-Cl stretch | Aryl Halide |
| 700 - 550 | C-Br stretch | Aryl Halide |
The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Assignment | Rationale |
| 249/251/253 | [M]⁺ | Molecular ion peak cluster due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. The relative intensities of these peaks will be characteristic. |
| 232/234/236 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 204/206/208 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 125/127 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxylic acid group. |
The observation of the correct molecular ion cluster and logical fragmentation pattern provides definitive confirmation of the molecular formula and structure.
Comparison with an Alternative: 2-Amino-4-bromo-5-chlorobenzoic acid
It is crucial to distinguish the desired product from potential isomers that could arise from the synthesis. One such isomer is 2-Amino-4-bromo-5-chlorobenzoic acid. While the synthesis is designed to favor the formation of the target molecule, spectroscopic analysis is key to confirming the regiochemistry.
Table 5: Spectroscopic Comparison of this compound and a Potential Isomer
| Spectroscopic Method | This compound (Predicted) | 2-Amino-4-bromo-5-chlorobenzoic acid (Predicted) | Key Differentiating Feature |
| ¹H NMR | Two singlets in the aromatic region. | Two doublets in the aromatic region due to ortho-coupling between H-3 and H-6. | The coupling pattern of the aromatic protons will be distinctly different. |
| ¹³C NMR | Unique set of chemical shifts for the substituted carbons. | Different chemical shifts for the carbons bearing the halogens due to their different electronic environments. | The chemical shifts of the halogenated carbons will differ significantly. |
| Mass Spec. | Identical molecular weight and isotopic pattern. | Identical molecular weight and isotopic pattern. | MS alone cannot distinguish between these isomers. Fragmentation patterns might show subtle differences but are not as reliable as NMR for this purpose. |
This comparative analysis highlights the power of NMR spectroscopy in unambiguously determining the correct isomeric structure.
Conclusion
The synthesis of this compound via electrophilic bromination of 2-Amino-4-chlorobenzoic acid is a feasible and logical approach. The successful synthesis can be rigorously validated through a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. This multi-technique approach provides a self-validating system that confirms the molecular structure, functional groups, and molecular weight of the target compound, ensuring its suitability for further applications in research and development. By understanding the principles behind these spectroscopic techniques and their application in structural elucidation, researchers can proceed with confidence in the identity and purity of their synthesized materials.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-4-chlorobenzoic acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Amino-5-bromo-4-chlorobenzoic acid. As a halogenated aromatic amine, this compound requires meticulous disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond simple instruction to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment & Risk Mitigation: Understanding the Compound
This compound is a complex organic molecule whose structure dictates its hazard profile and disposal requirements. The presence of bromine and chlorine atoms classifies it as a halogenated organic compound , a critical designation for waste segregation.[1][2] Furthermore, the aromatic amine structure is a well-known toxicophore that necessitates cautious handling due to potential, though not confirmed, long-term health effects. The Occupational Safety and Health Administration (OSHA) maintains a strong focus on protecting workers from potentially carcinogenic substances, and compounds with similar structural motifs are regulated accordingly.[3][4][5]
A thorough risk assessment is the foundation of safe laboratory practice. The known hazards associated with this compound are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6][7] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[6][7] |
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Before any waste is generated, establishing a safe handling environment is paramount. Engineering controls and appropriate PPE form the primary barriers against exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood.[8] This is crucial to prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[8] Standard safety glasses do not provide adequate protection from powders or splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If dust generation is unavoidable despite engineering controls, a NIOSH-approved N95 respirator is required.[9]
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing halogenated compounds with non-halogenated waste streams can lead to regulatory violations and complicate the final disposal process.
Step-by-Step Waste Collection:
-
Select the Correct Container: Obtain a dedicated hazardous waste container compatible with halogenated organic solids. The container must be in good condition, with a secure, threaded cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Waste: this compound" and any other components of the waste. Do not use abbreviations or chemical formulas.[10]
-
Transfer Waste: Carefully transfer the solid waste into the container using a spatula or powder funnel. For residual amounts in beakers or flasks, rinse with a minimal amount of a suitable non-halogenated solvent (e.g., methanol, ethanol) and transfer the rinsate to a separate halogenated organic liquid waste container.
-
Contaminated Materials: Any disposable items heavily contaminated with the compound, such as weigh boats or gloves, must also be placed in the designated solid waste container.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[11]
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.
The Disposal Pathway: From Lab to Licensed Facility
Once collected, the journey of the hazardous waste is managed by your institution's Environmental Health & Safety (EHS) department. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][12]
-
Causality of Incineration: Incineration is the preferred method because it can achieve a high destruction and removal efficiency (>99.99%) for organic compounds. The high temperatures break the carbon-carbon and carbon-halogen bonds, converting the compound primarily to carbon dioxide, water, nitrogen oxides, and acidic gases (hydrogen bromide and hydrogen chloride).
-
Environmental Controls: Modern hazardous waste incinerators are equipped with advanced flue gas cleaning systems, such as scrubbers, which neutralize the acidic gases before they are released into the atmosphere, preventing environmental harm.[13]
Emergency Procedures: Spill & Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Control Ignition Sources: If any flammable solvents were involved, extinguish all nearby flames and turn off spark-producing equipment.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if the material is significantly aerosolized.
-
Contain the Spill: For a solid spill, gently cover it with a plastic-backed absorbent pad. Do not dry sweep , as this can generate dust.[15] For a liquid spill, surround the area with an absorbent material, working from the outside in to prevent spreading.[16]
-
Collect Residue: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[16]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response Protocol:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
For all exposure incidents, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.com [ehs.com]
- 6. This compound | 50419-88-0 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-Amino-4-bromo-5-chlorobenzoic acid | CAS#:150812-32-1 | Chemsrc [chemsrc.com]
- 9. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. dioxin20xx.org [dioxin20xx.org]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Amino-5-bromo-4-chlorobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment required for 2-Amino-5-bromo-4-chlorobenzoic acid. Our philosophy is that a robust safety protocol is a self-validating system, where every step and piece of equipment is chosen for a clear, scientific reason.
The core principle of protection for this compound is based on its nature as a halogenated aromatic amine and carboxylic acid derivative, which exists as a solid powder.[1][2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Safety data for structurally similar compounds consistently indicates that this chemical should be treated as a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[3][4][5] Therefore, our strategy is one of complete barrier protection.
Hazard Assessment Summary
Before handling this compound, a thorough risk assessment is critical. The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Classification | Potential Effect | GHS Category | Supporting Evidence |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | [1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Category 3 | [2][4][5] |
| Acute Toxicity (Oral) | May be harmful if swallowed | Category 3 / 4 | [3][6] |
Primary Barrier: Hand and Body Protection
Direct contact with the skin is a primary exposure risk. The selection of appropriate gloves and lab coats is not merely a suggestion but a critical line of defense.
Hand Protection: A Multi-Layered Approach
Given that this compound is a halogenated aromatic hydrocarbon, standard lightweight nitrile gloves may not provide sufficient protection for prolonged handling.[7] Aromatic and halogenated hydrocarbons are known to attack many synthetic glove materials.[7]
Recommendation: For incidental contact (e.g., handling containers, brief transfers), a robust nitrile glove (minimum 8 mil thickness) is acceptable. For extended handling, weighing, or situations with a higher risk of contamination, double-gloving or selecting a more resistant material like neoprene or butyl rubber is the authoritative choice.[8][9] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and replaced immediately, following proper doffing procedures to avoid skin exposure.[10]
Glove Selection and Chemical Resistance
| Glove Material | Resistance to Halogenated & Aromatic Hydrocarbons | Recommended Use Case | Disadvantages |
| Nitrile | Fair to Poor | Incidental contact, splash protection. Not for immersion. | Can degrade with prolonged exposure to aromatic or chlorinated solvents.[11] |
| Neoprene | Good | Extended handling, good for acids, caustics, and oils. | Medium cost, less resistance to some chlorinated solvents than Butyl or Viton.[12] |
| Butyl Rubber | Excellent | Highly recommended for ketones, esters, and halogenated solvents. | High cost, poor against aliphatic and aromatic hydrocarbons.[8][12] |
| Viton™ | Excellent | Superior resistance to aromatic and chlorinated solvents. | Extremely high cost, poor physical properties (e.g., flexibility).[12] |
Body Protection
A clean, buttoned laboratory coat must be worn at all times to protect against incidental contact and minor spills. For procedures involving larger quantities of the solid, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10] All protective clothing should be removed before leaving the laboratory area.
Secondary Barrier: Eye and Face Protection
Because this compound is a powder that can easily become airborne and is classified as a serious eye irritant, robust eye protection is mandatory.[1][2]
Recommendation: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever the chemical is handled.[13] Standard safety glasses with side shields do not provide adequate protection from dust particles. In situations where there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][14]
Respiratory Protection: Mitigating Inhalation Risk
The fine, powdered nature of this solid presents a significant inhalation hazard.[15] All procedures that may generate dust—especially weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood or other ventilated enclosure.[5]
Recommendation: If engineering controls like a fume hood are not available or are insufficient to control dust levels, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with N95, P2, or higher-rated particulate filters is necessary.[14][15] The choice of respirator must be based on a formal risk assessment, and users must be properly fit-tested and trained in its use.
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory. The following workflow is designed to minimize exposure at every step.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.[1][9]
-
Donning PPE: Don a lab coat, chemical splash goggles, and appropriate gloves (e.g., neoprene or double-gloved nitrile) before entering the area where the chemical is stored or used.
-
Handling: Conduct all manipulations of the solid powder inside a certified chemical fume hood to control dust. When weighing, use a spatula to gently transfer the solid to a weigh boat. Avoid pouring the powder, as this can create dust clouds.
-
Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum to clean the area.[9] Place all cleanup materials in a sealed container for hazardous waste disposal.[15]
-
Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent.
-
Disposal: All contaminated waste, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][16]
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves, then face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
By integrating this comprehensive understanding of the hazards with a rigorous, step-by-step operational plan, you can ensure a culture of safety and scientific integrity within your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. esig.org [esig.org]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 13. fishersci.com [fishersci.com]
- 14. leelinework.com [leelinework.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
